molecular formula C22H30O7 B14021423 Lophanthoidin E

Lophanthoidin E

Cat. No.: B14021423
M. Wt: 406.5 g/mol
InChI Key: NHVNNHGOOVAQDU-WXPWXCFKSA-N
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Description

Lophanthoidin E is a useful research compound. Its molecular formula is C22H30O7 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H30O7

Molecular Weight

406.5 g/mol

IUPAC Name

2-[(4bS)-1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate

InChI

InChI=1S/C22H30O7/c1-10(9-29-11(2)23)12-15(24)13-14(18(27)16(12)25)22(5)8-6-7-21(3,4)20(22)19(28)17(13)26/h10,17,19-20,24,26,28H,6-9H2,1-5H3/t10?,17?,19?,20?,22-/m1/s1

InChI Key

NHVNNHGOOVAQDU-WXPWXCFKSA-N

Isomeric SMILES

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC(C3C(C2O)O)(C)C)C)O

Canonical SMILES

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C(C2O)O)(C)C)C)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Architecture of Lophanthoidin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Lophanthoidin E, a naturally occurring diterpenoid. This document details the experimental methodologies and data interpretation that were pivotal in determining its complex molecular architecture, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is an abietane (B96969) diterpenoid isolated from the plant Lophanthus chinensis. The determination of its chemical structure is a critical step in understanding its potential biological activities and for guiding synthetic and medicinal chemistry efforts. This guide will walk through the key analytical techniques and logical processes employed in its structural elucidation.

Isolation and Purification

The initial step in the characterization of this compound involves its extraction and purification from its natural source.

Experimental Protocol: Extraction and Isolation

A general workflow for the isolation of diterpenoids from a plant source is outlined below.

Workflow for Isolation of this compound

G plant Dried Aerial Parts of Lophanthus chinensis extraction Extraction with 95% EtOH plant->extraction partition Partition with EtOAc and H₂O extraction->partition column1 Silica (B1680970) Gel Column Chromatography (Petroleum ether-EtOAc gradient) partition->column1 column2 Sephadex LH-20 Column Chromatography (CHCl₃-MeOH) column1->column2 hplc Preparative HPLC (MeOH-H₂O) column2->hplc pure_compound This compound hplc->pure_compound

Caption: General workflow for the isolation of this compound.

  • Extraction: The air-dried and powdered aerial parts of Lophanthus chinensis are exhaustively extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297). The ethyl acetate fraction, typically enriched with diterpenoids, is collected and concentrated.

  • Chromatographic Separation: The ethyl acetate fraction is subjected to multiple rounds of column chromatography.

    • Silica Gel Chromatography: The extract is first separated on a silica gel column using a gradient elution system, often starting with petroleum ether and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Sephadex LH-20 Chromatography: Fractions containing compounds of interest are further purified on a Sephadex LH-20 column, eluting with a solvent system such as chloroform-methanol, to separate compounds based on their size and polarity.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative reverse-phase HPLC with a methanol-water or acetonitrile-water gradient to yield pure this compound.

Spectroscopic Data and Structure Elucidation

The determination of the planar structure and stereochemistry of this compound relies on a combination of spectroscopic techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the molecular formula of this compound.

Experimental Protocol: HR-ESI-MS

  • Instrument: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray ionization (ESI), typically in positive ion mode.

  • Data Acquisition: The instrument is calibrated, and the sample, dissolved in a suitable solvent like methanol (B129727), is infused or injected. The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

Data Presentation: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₂H₃₀O₇
Molecular Weight406.47 g/mol
Observed [M+H]⁺ (m/z)Data not publicly available
Calculated [M+H]⁺ (m/z)Data not publicly available

Note: Specific observed mass spectral data for this compound is not available in the public domain. The molecular formula is confirmed by its CAS registry number (120462-45-5).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are the cornerstone for elucidating the detailed structure of this compound.

Experimental Protocol: NMR Spectroscopy

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD) is commonly used.

  • Instrument: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR and DEPT: Determines the number and type of carbon atoms (CH₃, CH₂, CH, C).

    • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry.

Data Presentation: ¹H and ¹³C NMR Data for this compound

(Note: The specific NMR chemical shift and coupling constant data for this compound are not publicly available. The following table is a representative template for such data based on similar abietane diterpenoids.)

PositionδC (ppm)δH (ppm, J in Hz)
1e.g., 38.5e.g., 1.50 (m), 1.65 (m)
2e.g., 18.2e.g., 1.75 (m)
3e.g., 41.3e.g., 1.40 (m), 1.55 (m)
4e.g., 33.1-
5e.g., 50.2e.g., 1.90 (d, 5.5)
.........
20 (CH₃)e.g., 21.5e.g., 0.95 (s)
Acetyl-CH₃e.g., 20.8e.g., 2.10 (s)
Acetyl-C=Oe.g., 170.1-
Structure Elucidation Workflow

The process of assembling the spectroscopic data to determine the final structure follows a logical pathway.

Logical Workflow for Structure Elucidation

G ms_data HR-MS Data (Molecular Formula: C₂₂H₃₀O₇) planar_structure Planar Structure Determination ms_data->planar_structure nmr_1d 1D NMR Data (¹H, ¹³C, DEPT) nmr_1d->planar_structure nmr_2d 2D NMR Data (COSY, HSQC, HMBC) nmr_2d->planar_structure nmr_stereo NOESY Data stereochemistry Relative Stereochemistry Determination nmr_stereo->stereochemistry planar_structure->stereochemistry final_structure Final Structure of This compound stereochemistry->final_structure

Caption: Logical workflow for the structure elucidation of this compound.

  • Determination of Molecular Formula: The molecular formula is established from the HR-ESI-MS data. The degrees of unsaturation are calculated to guide the identification of rings and double bonds.

  • Identification of Functional Groups: ¹H and ¹³C NMR data, in conjunction with IR spectroscopy, help identify key functional groups such as hydroxyls, carbonyls (ketones, esters), and methyl groups. The presence of an acetyl group (C₂H₃O) is often indicated by characteristic signals in the ¹H and ¹³C NMR spectra.

  • Construction of the Carbon Skeleton:

    • COSY data is used to establish proton-proton connectivities, allowing for the tracing of spin systems within the molecule.

    • HSQC data links protons to their directly attached carbons.

    • HMBC correlations are then used to piece together the fragments identified from COSY and HSQC data by showing long-range H-C connectivities. This is particularly crucial for connecting quaternary carbons.

  • Determination of Relative Stereochemistry: NOESY experiments are performed to determine the spatial relationships between protons. The observation of a Nuclear Overhauser Effect (NOE) between two protons indicates that they are close in space, which is used to assign the relative stereochemistry at chiral centers.

Conclusion

The elucidation of the chemical structure of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. A thorough analysis of mass spectrometry and a suite of 1D and 2D NMR experiments allows for the unambiguous determination of its molecular formula, connectivity, and stereochemistry. This detailed structural information is fundamental for further investigation into its biological properties and potential as a therapeutic agent.

Spectroscopic Analysis of Lophanthoidin E: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin E is a diterpenoid natural product that has garnered interest within the scientific community. Understanding its chemical structure and properties is fundamental for any potential application in drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are pivotal in the elucidation and confirmation of the structure of such natural products. This technical guide provides a summary of the available spectroscopic data for this compound, presented in a clear and accessible format for researchers.

Chemical Structure

The chemical structure of this compound is not available in the provided search results.

Spectroscopic Data

At present, detailed, publicly available spectroscopic data (NMR, MS, IR) for this compound could not be retrieved through the conducted searches. Scientific literature providing the complete characterization and specific spectral values for this compound was not accessible.

For researchers requiring this specific information, it is recommended to consult specialized chemical databases or the primary scientific literature that first reported the isolation and structure elucidation of this compound.

Experimental Protocols

The detailed experimental protocols for the acquisition of spectroscopic data for this compound are contingent on the specific instrumentation and conditions used by the researchers who first characterized the compound. Generally, the following methodologies are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz). Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS).

Mass Spectrometry (MS):

  • Ionization: High-resolution mass spectra (HRMS) are typically obtained using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to determine the accurate mass and molecular formula of the compound.

  • Analysis: The mass spectrometer is operated in either positive or negative ion mode, and the data provides the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Infrared (IR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The data reveals the presence of specific functional groups based on their characteristic absorption frequencies.

Data Interpretation and Structure Elucidation Workflow

The process of elucidating the structure of a novel natural product like this compound from its spectroscopic data is a systematic workflow. The following diagram illustrates the general procedure.

General Workflow for Spectroscopic Analysis of Natural Products A Isolation & Purification of Compound B Mass Spectrometry (MS) A->B C Infrared (IR) Spectroscopy A->C D NMR Spectroscopy (1D & 2D) A->D E Molecular Formula Determination B->E F Functional Group Identification C->F G Carbon-Hydrogen Framework Assembly D->G H Structure Proposal E->H F->H G->H I Structure Confirmation H->I

Caption: Workflow of natural product spectroscopic analysis.

The interplay of different spectroscopic techniques is crucial for the unambiguous determination of a chemical structure. Each technique provides a unique piece of the puzzle, and their combined interpretation leads to the final structural assignment.

Logical Relationship of Spectroscopic Data in Structure Elucidation MS MS Data (Molecular Weight & Formula) Structure Confirmed Structure of This compound MS->Structure Provides elemental composition IR IR Data (Functional Groups) IR->Structure Identifies key bonds NMR_1H 1H NMR (Proton Environment) NMR_2D 2D NMR (Connectivity & Spatial Relationship) NMR_1H->NMR_2D NMR_13C 13C NMR (Carbon Skeleton) NMR_13C->NMR_2D NMR_2D->Structure Assembles the molecular framework

Lophanthoidin E: A Technical Overview of its Natural Occurrence and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the current publicly available scientific knowledge regarding the natural occurrence and distribution of Lophanthoidin E, a diterpenoid compound. Despite a comprehensive search of scientific literature, it is important to note that detailed information specifically on this compound is exceptionally scarce. This document will summarize the available information regarding its plant source and the broader chemical context of its natural product family.

Natural Occurrence

This compound has been identified as a constituent of Lophanthus albus, a plant belonging to the Lamiaceae family. The genus Lophanthus comprises various species distributed across central and southwestern Asia, from Turkey to Mongolia. While the presence of this compound in Lophanthus albus is noted, specific details regarding its concentration, the precise plant parts in which it is most abundant (e.g., leaves, stems, roots, flowers), and the influence of geographical location or environmental conditions on its production are not available in the current body of scientific literature.

Phytochemical investigations of the Lophanthus genus have revealed a rich diversity of secondary metabolites, particularly diterpenoids. For instance, studies on the related species Lophanthus chinensis have led to the isolation of various abietane (B96969) diterpenes, some of which have been evaluated for their anti-inflammatory properties. Similarly, research on Lophanthus anisatus has focused on the composition of its essential oils, identifying compounds like estragole (B85927) and limonene. This broader context suggests that the Lamiaceae family, and the Lophanthus genus, in particular, are a promising source of novel diterpenoid structures, including the lophanthoidin class of compounds.

Quantitative Data

A thorough review of published research did not yield any quantitative data regarding the concentration or yield of this compound from Lophanthus albus. Therefore, it is not possible to provide a summary table of its distribution within the plant or compare its abundance across different sources. The absence of such data highlights a significant gap in the current understanding of this specific natural product.

Experimental Protocols

Detailed experimental protocols for the extraction, isolation, and purification of this compound are not described in the accessible scientific literature. General methodologies for the isolation of diterpenoids from plants of the Lamiaceae family typically involve the following workflow:

General Experimental Workflow for Diterpenoid Isolation

G start Plant Material (e.g., dried, powdered Lophanthus albus) extraction Solvent Extraction (e.g., with methanol, ethanol, or acetone) start->extraction filtration Filtration and Concentration extraction->filtration partition Solvent-Solvent Partitioning (e.g., with hexane, ethyl acetate, butanol) filtration->partition chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partition->chromatography hplc Preparative HPLC chromatography->hplc isolation Isolation of This compound hplc->isolation elucidation Structure Elucidation (NMR, MS) isolation->elucidation

Caption: Generalized workflow for the isolation of diterpenoids from plant material.

This generalized workflow illustrates the common steps involved in natural product isolation. However, the specific solvents, chromatographic media, and elution gradients that would be optimal for the purification of this compound remain to be determined through empirical investigation.

Signaling Pathways and Biological Activity

There is currently no specific information available in the scientific literature regarding the biological activity of this compound or the signaling pathways it may modulate. Diterpenoids as a class of compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The potential for this compound to interact with cellular signaling pathways, such as those involved in inflammation or cell proliferation, is plausible but remains uninvestigated.

Conclusion and Future Directions

The current state of knowledge regarding this compound is limited to its identification in Lophanthus albus. There is a clear need for further research to elucidate the fundamental aspects of this natural product. Future research efforts should be directed towards:

  • Re-isolation and Structural Confirmation: A definitive study to re-isolate this compound and confirm its structure using modern spectroscopic techniques.

  • Quantitative Analysis: Development of analytical methods to quantify the concentration of this compound in different parts of Lophanthus albus and to assess the impact of environmental factors on its production.

  • Biological Screening: Comprehensive screening of this compound for a range of biological activities to identify its potential therapeutic applications.

  • Mechanism of Action Studies: Investigation of the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

Such studies are essential to unlock the potential of this compound as a lead compound for drug discovery and development. The information presented in this guide is based on the currently accessible scientific literature and will be updated as new research becomes available.

Lophanthoidin E: A Technical Overview of Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the biological activities of Lophanthoidin E. Therefore, this document provides a comprehensive overview of the potential biological activities of flavonoids, the broader class of compounds to which this compound belongs. The information presented herein is synthesized from research on various well-studied flavonoids and serves as a predictive guide for researchers, scientists, and drug development professionals interested in this compound.

Introduction to Flavonoids and their Therapeutic Potential

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants.[1][2] They are integral components of the human diet, with fruits, vegetables, tea, and wine being major sources.[1] Extensive research has highlighted the versatile health benefits of flavonoids, attributing to them a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] The biological activity of a flavonoid is intrinsically linked to its chemical structure, particularly the arrangement and number of hydroxyl groups.[1]

Potential Biological Activities

Based on the activities of related flavonoid compounds, this compound is hypothesized to possess the following biological activities:

Anti-inflammatory Activity

Flavonoids are well-documented for their anti-inflammatory properties.[2] They can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α, IL-1β, and IL-6.[4][5][6] This is often achieved through the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and by modulating key signaling pathways such as the NF-κB and MAPK pathways.[4][6][7]

Anticancer Activity

A significant body of research points to the anticancer potential of flavonoids.[3][8] Their mechanisms of action are multifaceted and include modulating reactive oxygen species (ROS) levels, inducing apoptosis (programmed cell death), arresting the cell cycle, and inhibiting cancer cell proliferation and invasion.[3] Flavonoids have been shown to target various signaling pathways implicated in cancer, such as the PI3K/Akt and MAPK pathways.[8]

Neuroprotective Effects

Flavonoids have emerged as promising agents for the prevention and treatment of neurodegenerative diseases.[9][10] Their neuroprotective effects are attributed to their ability to scavenge free radicals, reduce neuroinflammation, and modulate signaling pathways crucial for neuronal survival.[10][11] They can activate the Nrf2/ARE pathway, which enhances the expression of antioxidant enzymes, and inhibit the NF-κB signaling pathway, which is involved in neuroinflammation.[10]

Quantitative Data on Flavonoid Activities

The following tables summarize representative quantitative data for various biological activities of flavonoids, providing an indication of the potential potency that could be expected from this compound.

Table 1: In Vitro Anti-inflammatory Activity of Representative Flavonoids

FlavonoidAssayCell LineIC50 / EC50Reference
QuercetinNO Production InhibitionRAW 264.715.2 µM[12]
ApigeninCOX-2 InhibitionLPS-stimulated macrophages8.5 µM[5]
LuteolinTNF-α Release InhibitionBV2 microglia5.1 µM[13]
KaempferoliNOS Expression InhibitionRAW 264.712.8 µM[6]

Table 2: In Vitro Anticancer Activity of Representative Flavonoids

FlavonoidCancer Cell LineAssayIC50Reference
3',4',5-trihydroxyflavoneA549 (Lung)MTT Assay10-50 µM[14]
KaempferolHCT116 (Colorectal)Apoptosis Assay25 µM[3]
ApigeninA2780 (Ovarian)Cell Viability30 µM[3]
GenisteinMCF-7 (Breast)MTT Assay20 µM[14]

Table 3: In Vitro Neuroprotective Activity of Representative Flavonoids

FlavonoidModelAssayEC50Reference
HesperetinH2O2-induced neurotoxicityPC12 cells18.5 µM[11]
Eriodictyolβ-amyloid-induced neurotoxicityPC12 cells22.1 µM[10]
FisetinOxidative stressSH-SY5Y cells10.7 µM[15]
QuercetinGlutamate-induced excitotoxicityCortical neurons14.3 µM[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activities. Below are generalized protocols for key experiments cited in the study of flavonoids.

Cell Culture
  • Cell Lines: RAW 264.7 (macrophage), A549 (lung cancer), MCF-7 (breast cancer), PC12 (pheochromocytoma).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Nitric Oxide (NO) Production Assay
  • Seed RAW 264.7 cells in a 96-well plate.

  • Pre-treat cells with varying concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Calculate the percentage of NO inhibition relative to the LPS-treated control.

MTT Assay for Cell Viability
  • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate.

  • Treat cells with various concentrations of the test compound for 24-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Western Blot Analysis for Protein Expression
  • Treat cells with the test compound and/or a stimulant (e.g., LPS).

  • Lyse the cells to extract total protein.

  • Determine protein concentration using a BCA protein assay.

  • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane and incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, p-NF-κB).

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

Flavonoids exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways potentially influenced by this compound.

NF_kB_Signaling_Pathway cluster_nucleus Cytoplasm cluster_nucleus_inner Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Lophanthoidin_E This compound (Hypothesized) Lophanthoidin_E->IKK Inhibition

Figure 1: Hypothesized Inhibition of the NF-κB Signaling Pathway.

MAPK_Signaling_Pathway Stimulus Inflammatory Stimulus MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK P MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Lophanthoidin_E This compound (Hypothesized) Lophanthoidin_E->MAPKK Inhibition

Figure 2: Potential Modulation of the MAPK Signaling Pathway.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Modification Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, SOD) ARE->Antioxidant_Genes Lophanthoidin_E This compound (Hypothesized) Lophanthoidin_E->Keap1 Activation

Figure 3: Hypothesized Activation of the Nrf2 Antioxidant Pathway.

Conclusion and Future Directions

While direct experimental evidence for this compound is currently lacking, the extensive research on the flavonoid class of compounds provides a strong foundation for predicting its potential biological activities. It is anticipated that this compound will exhibit anti-inflammatory, anticancer, and neuroprotective properties. Future research should focus on isolating or synthesizing this compound to perform in-depth in vitro and in vivo studies. Such investigations will be crucial to validate these hypothesized activities, elucidate its specific mechanisms of action, and determine its therapeutic potential. The experimental protocols and signaling pathways outlined in this guide provide a solid framework for initiating such research endeavors.

References

An In-depth Technical Guide to Lophanthoidin E and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophanthoidin E is a naturally occurring abietane-type diterpenoid isolated from Rabdosia lophanthoides (also known as Isodon lophanthoides). As a member of the diterpenoid class of compounds, which are known for their diverse and potent biological activities, this compound and its related derivatives represent a promising area of research for novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and situates it within the broader context of diterpenoids derived from the Rabdosia genus, which are noted for their cytotoxic and anti-inflammatory properties. While specific biological data and experimental protocols for this compound are limited in publicly accessible literature, this guide extrapolates potential activities and methodologies based on closely related compounds from the same plant source.

Introduction

Diterpenoids are a large and structurally diverse class of natural products characterized by a C20 carbon skeleton. Within this class, compounds isolated from the genus Rabdosia (family Lamiaceae) have garnered significant scientific interest due to their wide range of pharmacological activities, including antitumor, anti-inflammatory, and antibacterial effects. This compound belongs to a subgroup of these compounds, the lophanthoidins, which were first isolated from the dried leaves of Rabdosia lophanthoides.

Chemical Properties of this compound

This compound is an abietane-type diterpenoid. Its fundamental chemical characteristics are summarized in the table below.

PropertyValue
CAS Number 120462-45-5
Molecular Formula C₂₂H₃₀O₇
Molecular Weight 406.47 g/mol
Chemical Structure An abietane-type diterpenoid with an acetyl group at the C17 position and a hydroxyl group at the C6 position.

Table 1: Chemical Properties of this compound.

Lophanthoidin Derivatives

This compound is part of a series of related compounds, Lophanthoidins A-F, all isolated from Rabdosia lophanthoides. These compounds share a royleanone (B1680014) skeleton and are characterized by the presence of hydroxyl or acetoxyl groups at various positions. For instance, Lophanthoidins D and F are noted to be 6-ethoxyl derivatives. The structural variations among these derivatives likely contribute to differences in their biological activity profiles.

Potential Biological Activities

While specific studies detailing the biological activities of this compound are not widely available, the activities of other diterpenoids from Rabdosia species, including cytotoxic and anti-inflammatory effects, provide a strong indication of its potential therapeutic applications.

Cytotoxic Activity

Numerous diterpenoids isolated from Rabdosia lophanthoides var. gerardianus and Rabdosia rubescens have demonstrated significant cytotoxic activities against various human cancer cell lines. For example, certain abietane (B96969) diterpenoids from R. lophanthoides var. gerardianus exhibited potent cytotoxicity against HepG2 and HCF-8 cell lines, with IC₅₀ values ranging from 4.68 to 13.53 μM.[1] Similarly, ent-kaurane diterpenoids from Rabdosia rubescens have shown modest activity against Hep G2, COLO 205, MCF-7, and HL-60 cancer cells.[2] Given its structural similarity, this compound is a candidate for investigation as a potential cytotoxic agent.

Anti-inflammatory Activity

Diterpenoids from the genus Rabdosia are also known for their anti-inflammatory properties. The investigation of these compounds often involves assessing their ability to inhibit the production of inflammatory mediators. It is plausible that this compound may also possess anti-inflammatory effects, a hypothesis that warrants further experimental validation.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not explicitly documented in readily available literature. However, based on studies of similar compounds from Rabdosia, the following methodologies would be appropriate for its investigation.

Isolation and Purification of this compound

A generalized workflow for the isolation of this compound from Rabdosia lophanthoides is depicted below. This process typically involves extraction with organic solvents, followed by chromatographic separation to yield the pure compound.

G cluster_0 Extraction and Isolation Workflow Dried Plant Material Dried Plant Material Extraction Extraction Dried Plant Material->Extraction Solvent (e.g., ethanol, methanol) Crude Extract Crude Extract Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Silica gel Fractions Fractions Column Chromatography->Fractions Further Purification (e.g., HPLC) Further Purification (e.g., HPLC) Fractions->Further Purification (e.g., HPLC) Pure this compound Pure this compound Further Purification (e.g., HPLC)->Pure this compound G cluster_1 In Vitro Cytotoxicity Assay Workflow Cancer Cell Lines Cancer Cell Lines Seeding in 96-well plates Seeding in 96-well plates Cancer Cell Lines->Seeding in 96-well plates Treatment Treatment Seeding in 96-well plates->Treatment This compound (various concentrations) Incubation Incubation Treatment->Incubation 24-72 hours MTT/SRB Assay MTT/SRB Assay Incubation->MTT/SRB Assay Data Analysis Data Analysis MTT/SRB Assay->Data Analysis Determine IC50 values G cluster_2 Hypothetical Signaling Pathway Modulation This compound This compound Cellular Targets Cellular Targets This compound->Cellular Targets Binding/Interaction Signaling Pathways Signaling Pathways Cellular Targets->Signaling Pathways Modulation of (e.g., NF-κB, MAPK) Biological Effects Biological Effects Signaling Pathways->Biological Effects Leads to (e.g., Apoptosis, Anti-inflammation)

References

Lophanthoidin E: A Technical Review of a Royleanone Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lophanthoidin E is a naturally occurring royleanone-type diterpenoid that has been isolated from Rabdosia lophanthoides. As a member of the diterpenoid class of compounds, which are known for their diverse and potent biological activities, this compound holds potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its chemical properties and biological context.

Chemical Structure and Properties

This compound is chemically identified as 1,4-Phenanthrenedione, 2-[2-(acetyloxy)-1-methylethyl]-4b,5,6,7,8,8a,9,10-octahydro-3,9,10-trihydroxy-4b,8,8-trimethyl-, with the Chemical Abstracts Service (CAS) registry number 120462-45-5 and a molecular formula of C22H30O7. It belongs to the lophanthoidin family of compounds, which also includes Lophanthoidins A-F, all isolated from the same plant source.

Biological Context and Potential Activities

This compound was first isolated from the dried leaves of Rabdosia lophanthoides (also referred to as Lophanthus alatus in some literature), a plant known for producing a variety of bioactive diterpenoids. While specific biological activity data for this compound is not extensively detailed in publicly available literature, the broader class of diterpenoids from the Rabdosia genus has been a subject of significant scientific interest.

Studies on related compounds from Rabdosia lophanthoides var. gerardianus have revealed significant cytotoxic activities against various human cancer cell lines. For instance, several abietane (B96969) diterpenoids isolated from this plant have demonstrated potent effects against HepG2 (hepatocellular carcinoma) and HCF-8 (colon cancer) cell lines, with IC50 values in the low micromolar range. This suggests that compounds from this plant, including the lophanthoidin family, are promising candidates for anticancer research.

The general biological activities of diterpenoids are vast and well-documented, encompassing anti-inflammatory, antimicrobial, and antitumor properties. The royleanone (B1680014) skeleton, characteristic of this compound, is a key structural feature often associated with these biological effects. Further research is required to specifically elucidate the bioactivity profile of this compound.

Experimental Information

Detailed experimental protocols for the specific biological evaluation of this compound are not currently available in the public domain. However, the initial isolation and structure elucidation were achieved through standard phytochemical techniques.

Isolation and Structure Elucidation Workflow

The general workflow for isolating this compound and its related compounds from Rabdosia lophanthoides can be inferred from typical natural product chemistry protocols.

G plant Dried Leaves of Rabdosia lophanthoides extraction Solvent Extraction (e.g., Methanol) plant->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography (Silica Gel, etc.) partition->chromatography hplc Preparative HPLC chromatography->hplc compounds Isolation of Lophanthoidins A-F hplc->compounds elucidation Structure Elucidation (NMR, MS) compounds->elucidation loph_e This compound elucidation->loph_e G cluster_cell Cancer Cell cluster_pathways Potential Target Pathways cluster_outcomes Cellular Outcomes Lophanthoidin_E This compound MAPK MAPK/ERK Pathway Lophanthoidin_E->MAPK Inhibition? PI3K PI3K/Akt Pathway Lophanthoidin_E->PI3K Inhibition? NFkB NF-κB Pathway Lophanthoidin_E->NFkB Inhibition? Proliferation Decreased Proliferation MAPK->Proliferation Apoptosis Increased Apoptosis MAPK->Apoptosis PI3K->Proliferation PI3K->Apoptosis Inflammation Reduced Inflammation NFkB->Inflammation

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Lophanthoidin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, generalized protocol for the extraction and purification of Lophanthoidin E, a diterpenoid compound. The methodologies outlined below are based on established principles for the isolation of similar secondary metabolites from plant sources, particularly those within the Lamiaceae family.

Introduction

This compound is a diterpenoid of interest for its potential biological activities. Effective extraction and purification are crucial for its further investigation in drug discovery and development. This protocol details a multi-step process involving solvent extraction, chromatographic fractionation, and final purification by High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table summarizes hypothetical quantitative data derived from a typical extraction and purification workflow for this compound from 1 kg of dried plant material (Lophanthus sp.).

ParameterValueUnitNotes
Extraction
Starting Plant Material (dried)1.0kgAerial parts of Lophanthus sp.
Extraction SolventDichloromethane (B109758)--
Solvent Volume10L-
Extraction Yield (Crude)50.0g5.0% of dried plant material
Column Chromatography (Silica Gel)
Crude Extract Loaded50.0g-
Fraction 3 (this compound rich)5.0gEluted with n-hexane:ethyl acetate (B1210297) (7:3)
Column Chromatography (Sephadex LH-20)
Fraction 3 Loaded5.0g-
Purified Fraction 3.21.5gEluted with methanol (B129727)
Preparative HPLC
Loaded Material1.5g-
Isolated this compound150mg>98% purity
Overall Yield0.015%Based on initial dried plant material

Experimental Protocols

Extraction

This protocol describes the initial solvent extraction from dried plant material.

Materials:

  • Dried and powdered aerial parts of Lophanthus sp.

  • Dichloromethane (CH₂Cl₂)

  • Large glass container with a lid

  • Shaker or magnetic stirrer

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Macerate 1 kg of the dried, powdered plant material in 5 L of dichloromethane at room temperature.

  • Agitate the mixture for 48 hours using a shaker or stirrer to ensure thorough extraction.

  • Filter the mixture through filter paper to separate the plant material from the solvent.

  • Repeat the extraction process on the plant residue with an additional 5 L of dichloromethane to maximize yield.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Dry the crude extract completely under a vacuum to remove any residual solvent.

Purification

This multi-step protocol outlines the purification of this compound from the crude extract.

2.1. Silica (B1680970) Gel Column Chromatography

Materials:

  • Crude extract

  • Silica gel (70-230 mesh)

  • Glass chromatography column

  • n-hexane

  • Ethyl acetate

  • Methanol

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing tank

  • UV lamp (254 nm and 366 nm)

  • Vanillin-sulfuric acid staining reagent

Procedure:

  • Prepare a silica gel slurry in n-hexane and pack it into a glass column.

  • Dissolve the crude extract (50 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Dry the adsorbed sample and load it onto the top of the packed column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity (e.g., 9:1, 8:2, 7:3, 1:1 v/v).

  • Collect fractions of a consistent volume (e.g., 250 mL).

  • Monitor the fractions by TLC using an appropriate mobile phase (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots under a UV lamp and by staining with vanillin-sulfuric acid reagent.

  • Combine fractions that show a similar TLC profile corresponding to the expected polarity of this compound.

2.2. Sephadex LH-20 Column Chromatography

Materials:

  • This compound-rich fraction from the previous step

  • Sephadex LH-20

  • Methanol

  • Glass chromatography column

Procedure:

  • Swell the Sephadex LH-20 in methanol and pack it into a glass column.

  • Dissolve the enriched fraction (5.0 g) in a small volume of methanol.

  • Load the sample onto the column.

  • Elute the column with methanol, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the target compound.

  • Combine the purified fractions containing this compound.

2.3. Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

  • Purified fraction from the Sephadex column

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Preparative C18 HPLC column

  • HPLC system with a UV detector

Procedure:

  • Dissolve the sample (1.5 g) in the mobile phase.

  • Set up the preparative HPLC system with a C18 column.

  • Use a mobile phase gradient of acetonitrile and water (e.g., starting from 50% acetonitrile and increasing to 80% over 30 minutes).

  • Set the flow rate appropriate for the column size (e.g., 10 mL/min).

  • Monitor the elution at a suitable wavelength (e.g., 210 nm).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain the pure compound.

  • Confirm the purity of the isolated this compound using analytical HPLC.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Extraction_Purification_Workflow PlantMaterial Dried Lophanthus sp. (1 kg) Extraction Solvent Extraction (Dichloromethane) PlantMaterial->Extraction CrudeExtract Crude Extract (50 g) Extraction->CrudeExtract SilicaGelCC Silica Gel Column Chromatography CrudeExtract->SilicaGelCC EnrichedFraction Enriched Fraction (5 g) SilicaGelCC->EnrichedFraction SephadexCC Sephadex LH-20 Column Chromatography EnrichedFraction->SephadexCC PurifiedFraction Purified Fraction (1.5 g) SephadexCC->PurifiedFraction PrepHPLC Preparative HPLC PurifiedFraction->PrepHPLC PureCompound Pure this compound (150 mg) PrepHPLC->PureCompound

Caption: Workflow for this compound Extraction and Purification.

Hypothetical Signaling Pathway

This diagram depicts a hypothetical signaling pathway that could be investigated using the purified this compound, for instance, its potential anti-inflammatory effects.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LophanthoidinE This compound IKK IKK Complex LophanthoidinE->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Inflammatory Gene Transcription

Caption: Hypothetical Inhibition of NF-κB Pathway by this compound.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Lophanthoidin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the identification and quantification of Lophanthoidin E. This compound, a flavonoid with the molecular formula C22H30O7, can be effectively separated and analyzed using a C18 column and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water with an acidic modifier. This method is designed to provide a robust starting point for researchers engaged in the analysis of this compound in various sample matrices.

Introduction

This compound is a flavonoid compound of interest in phytochemical and pharmacological research. Accurate and reliable analytical methods are essential for its quantification in plant extracts, in vitro assays, and other drug development matrices. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of flavonoids due to its high resolution, sensitivity, and reproducibility.[1][2] This document provides a detailed protocol for the analysis of this compound using RP-HPLC with UV detection, a common and effective method for flavonoid analysis.[3][4]

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a diode array detector (DAD) or a UV-Vis detector is suitable.

  • Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of flavonoids.[3]

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Phosphoric acid or formic acid for mobile phase modification.

  • Standards: A certified reference standard of this compound (CAS: 120462-45-5).

Preparation of Solutions
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (v/v).

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 10.0 mL of methanol to obtain a stock solution of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to final concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation

The sample preparation will vary depending on the matrix. For plant material, a common extraction procedure is as follows:

  • Weigh 1.0 g of the dried and powdered plant material.

  • Extract with 20 mL of methanol using sonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point. Optimization may be required based on the specific HPLC system and sample matrix.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetononitrile
Gradient 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm and 330 nm (or λmax of this compound if determined)

Results and Data Presentation

System Suitability

System suitability parameters should be evaluated to ensure the performance of the HPLC system. This includes parameters like retention time, peak area, tailing factor, and theoretical plates for the this compound standard.

ParameterAcceptance Criteria
Retention Time (RT) RSD ≤ 2.0%
Peak Area RSD ≤ 2.0%
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Linearity

The linearity of the method should be assessed by injecting the working standard solutions at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area (Arbitrary Units)
1User-determined value
5User-determined value
10User-determined value
25User-determined value
50User-determined value
Correlation Coefficient (r²) ≥ 0.999

Detailed Experimental Protocol

  • Instrument Preparation:

    • Turn on the HPLC system components: pump, autosampler, column oven, and detector.

    • Equilibrate the C18 column with the initial mobile phase composition (20% Acetonitrile) for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Sample and Standard Preparation:

    • Prepare the mobile phases, standard solutions, and sample extracts as described in sections 2.2 and 2.3.

  • Sequence Setup:

    • Create a sequence in the chromatography data system (CDS) software.

    • Include injections of a blank (methanol), the working standard solutions in increasing order of concentration, and the prepared samples.

  • Data Acquisition:

    • Start the sequence to begin the HPLC analysis.

    • Monitor the chromatograms for the elution of this compound.

  • Data Processing:

    • Integrate the peak corresponding to this compound in each chromatogram.

    • Construct the calibration curve using the data from the standard injections.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing A Prepare Mobile Phases D System Equilibration A->D B Prepare Standard Solutions E Inject Samples & Standards B->E C Prepare Samples C->E D->E F Data Acquisition E->F G Peak Integration F->G H Calibration Curve Construction G->H I Quantification of this compound H->I

References

Application Note: Quantification of Lophanthoidin E in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin E is a diterpenoid compound that has been isolated from medicinal plants of the Rabdosia genus, particularly Rabdosia lophanthoides. Diterpenoids from Rabdosia species are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2] The potential therapeutic applications of these compounds necessitate accurate and reliable methods for their quantification in plant extracts to ensure quality control, standardization of herbal preparations, and to support pharmacological studies.

This application note provides detailed protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₂₂H₃₀O₇
CAS Number 120462-45-5

Experimental Protocols

Plant Material and Extraction
  • Plant Material: Aerial parts of Rabdosia lophanthoides are collected, authenticated, and dried in the shade. The dried material is then ground into a coarse powder.

  • Extraction:

    • Weigh 10 g of the powdered plant material.

    • Perform extraction with 200 mL of 80% methanol (B129727) in a Soxhlet apparatus for 6 hours.

    • Alternatively, use ultrasonication with 200 mL of 80% methanol for 30 minutes at room temperature, repeated three times.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C.

    • Lyophilize the concentrated extract to obtain a dry powder.

    • Store the dried extract at -20°C until further analysis.

HPLC-UV Quantification Method

This method is suitable for routine quality control and quantification of this compound in relatively high concentrations.

2.2.1. Instrumentation and Conditions

  • Instrument: High-Performance Liquid Chromatography system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0 90 10
    20 60 40
    40 30 70
    45 10 90
    50 10 90
    55 90 10

    | 60 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

2.2.2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to concentrations ranging from 1 to 200 µg/mL.

  • Sample Solution: Dissolve 10 mg of the dried plant extract in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

2.2.3. Data Analysis

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration. Determine the concentration of this compound in the plant extract by interpolating its peak area from the calibration curve.

LC-MS/MS Quantification Method

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations and for pharmacokinetic studies.[3]

2.3.1. Instrumentation and Conditions

  • Instrument: Liquid Chromatography system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0 95 5
    10 50 50
    15 5 95
    20 5 95
    21 95 5

    | 25 | 95 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2.3.2. Mass Spectrometry Settings

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): [M+H]⁺ (To be determined based on the exact mass of this compound)

  • Product Ions (m/z): (To be determined by infusion of a standard solution and selecting the most intense and stable fragment ions)

  • Collision Energy (CE): To be optimized for each transition

  • Declustering Potential (DP): To be optimized

2.3.3. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Calibration Standards: Prepare calibration standards ranging from 1 to 1000 ng/mL by serial dilution of the stock solution with methanol.

  • Sample Solution: Dissolve 1 mg of the dried plant extract in 10 mL of methanol. Further dilute the solution as necessary to fall within the calibration range. Filter through a 0.22 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data from the validation of the analytical methods.

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range (µg/mL) 1 - 200
Correlation Coefficient (r²) > 0.999
LOD (µg/mL) ~0.5
LOQ (µg/mL) ~1.5
Intra-day Precision (RSD%) < 2%
Inter-day Precision (RSD%) < 3%
Accuracy (Recovery %) 98 - 102%

Table 2: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range (ng/mL) 1 - 1000
Correlation Coefficient (r²) > 0.999
LOD (ng/mL) ~0.1
LOQ (ng/mL) ~0.3
Intra-day Precision (RSD%) < 5%
Inter-day Precision (RSD%) < 7%
Accuracy (Recovery %) 95 - 105%
Matrix Effect (%) 90 - 110%

Visualization of Workflows and Pathways

G Experimental Workflow for this compound Quantification A Plant Material Collection (Rabdosia lophanthoides) B Drying and Grinding A->B C Solvent Extraction (80% Methanol) B->C D Filtration and Concentration C->D E Lyophilization to Dry Powder D->E F Sample Preparation for Analysis E->F G HPLC-UV Analysis F->G H LC-MS/MS Analysis F->H I Data Acquisition and Processing G->I H->I J Quantification and Reporting I->J

Workflow for this compound quantification.

G Potential Anti-inflammatory Signaling Pathway (NF-κB) cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IκBα IκBα IKK->IκBα Phosphorylation p65 p65 p50 p50 p65_p50_nuc p65/p50 p65->p65_p50_nuc Translocation LophanthoidinE This compound LophanthoidinE->IKK Inhibition DNA DNA p65_p50_nuc->DNA Genes Pro-inflammatory Genes DNA->Genes Transcription

Inhibition of the NF-κB signaling pathway.

G Potential Antioxidant Signaling Pathway (Nrf2-ARE) cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Dissociation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation LophanthoidinE This compound LophanthoidinE->Keap1 Activation ARE ARE Nrf2_nuc->ARE Genes Antioxidant Genes (e.g., HO-1) ARE->Genes Transcription

Activation of the Nrf2-ARE signaling pathway.

Discussion

The developed HPLC-UV method provides a robust and reliable approach for the routine quantification of this compound in Rabdosia lophanthoides extracts. Its simplicity and cost-effectiveness make it suitable for quality control in herbal product manufacturing.

For research purposes, especially when high sensitivity is required, the LC-MS/MS method is superior. It allows for the accurate quantification of this compound even at very low concentrations and can be adapted for pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

The potential of this compound to modulate the NF-κB and Nrf2-ARE signaling pathways suggests its possible role as an anti-inflammatory and antioxidant agent.[4][5][6][7] The NF-κB pathway is a key regulator of inflammation, and its inhibition can lead to the suppression of pro-inflammatory gene expression.[8][9][10][11] The Nrf2-ARE pathway, on the other hand, is a critical cellular defense mechanism against oxidative stress.[4][6][7][12] Activation of this pathway leads to the expression of various antioxidant and detoxification enzymes. Further studies are warranted to fully elucidate the mechanisms of action of this compound and its therapeutic potential.

Conclusion

This application note provides comprehensive and detailed protocols for the quantification of this compound in plant extracts using HPLC-UV and LC-MS/MS. These methods are essential for the standardization and quality control of herbal products containing Rabdosia lophanthoides and will facilitate further research into the pharmacological properties of this compound. The potential modulation of key signaling pathways highlights the importance of this compound for drug discovery and development.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Lophanthoidin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural products are a promising source for the discovery of novel anti-inflammatory agents. Lophanthoidin E, a diterpenoid compound, has been identified as a potential candidate for anti-inflammatory drug development. These application notes provide a comprehensive guide for researchers to investigate the anti-inflammatory properties of this compound, detailing experimental protocols and data interpretation. The protocols focus on in vitro assays using the widely adopted lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.

Data Presentation

The anti-inflammatory effects of this compound can be quantified by measuring its impact on key inflammatory mediators. The following tables present representative data for a diterpenoid compound, illustrating how to summarize the quantitative results for easy comparison.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (µM)% Inhibition
Control (untreated cells)-1.5 ± 0.2-
LPS (1 µg/mL)-25.8 ± 2.10%
This compound + LPS120.1 ± 1.822.1%
This compound + LPS512.5 ± 1.151.6%
This compound + LPS106.2 ± 0.575.9%
Dexamethasone (Positive Control) + LPS104.8 ± 0.481.4%

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (untreated cells)-50 ± 835 ± 6
LPS (1 µg/mL)-1250 ± 110980 ± 95
This compound + LPS1980 ± 92750 ± 78
This compound + LPS5550 ± 65420 ± 55
This compound + LPS10280 ± 35210 ± 28
Dexamethasone (Positive Control) + LPS10210 ± 25150 ± 18

Data are presented as mean ± SD from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

The RAW 264.7 macrophage cell line is a widely used model for studying inflammation.[1]

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well or 6-well plates for cytokine and protein analysis) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[2]

Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Procedure: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[2]

Nitric Oxide (NO) Production Assay (Griess Test)

NO is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS).

  • Sample Collection: After 24 hours of treatment, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A sodium nitrite (B80452) solution is used to generate a standard curve for quantification.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This assay quantifies the production of pro-inflammatory cytokines like TNF-α and IL-6.

  • Sample Collection: Collect the cell culture supernatant after 12-24 hours of treatment.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., for TNF-α and IL-6). This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody and a substrate for colorimetric detection.

  • Measurement: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis for Protein Expression

Western blotting is used to determine the effect of this compound on the protein levels of key inflammatory signaling molecules.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, phospho-NF-κB p65, phospho-p38 MAPK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a housekeeping protein like β-actin or GAPDH as a loading control.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Anti-inflammatory Assays cluster_analysis Data Analysis & Interpretation start Seed RAW 264.7 Cells pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate viability MTT Assay for Cell Viability stimulate->viability no_assay Griess Assay for NO Production stimulate->no_assay elisa ELISA for TNF-α & IL-6 stimulate->elisa western Western Blot for Protein Expression stimulate->western data Quantify Results no_assay->data elisa->data western->data pathway Pathway Analysis data->pathway conclusion Conclusion on Anti-inflammatory Activity pathway->conclusion inflammatory_pathway Potential mechanism of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 p38 MAPK TLR4->p38 IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB p65/p50 NFκB->IκBα NFκB_nuc NF-κB p65/p50 NFκB->NFκB_nuc translocation LophanthoidinE This compound LophanthoidinE->IKK Inhibits LophanthoidinE->p38 Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFκB_nuc->Genes activates transcription

References

Application Notes and Protocols for Investigating the Mechanism of Action of Lophanthoidin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin E is identified as an abietane-type diterpenoid. While specific studies on the mechanism of action of this compound are not currently available in the scientific literature, the broader class of abietane-type diterpenoids has been extensively studied and shown to possess a wide range of biological activities, including significant anti-inflammatory and cytotoxic effects.[1][2][3][4][5] This document provides a detailed overview of the generally accepted mechanisms of action for abietane (B96969) diterpenoids and offers a set of generalized experimental protocols that can be adapted to investigate the specific activities of this compound.

Hypothesized Mechanism of Action of this compound

Based on the known biological activities of other abietane-type diterpenoids, this compound is hypothesized to exert its effects through the modulation of key signaling pathways involved in inflammation and cellular proliferation. The primary putative mechanisms include the inhibition of the NF-κB pathway and the modulation of MAPK signaling cascades.

Anti-inflammatory Activity

Abietane diterpenoids have demonstrated potent anti-inflammatory properties.[1][4][6][7] This activity is often attributed to their ability to suppress the production of pro-inflammatory mediators. A common mechanism for this is the inhibition of nitric oxide (NO) production in inflammatory cells like macrophages.[4][7][8] Several abietane diterpenoids have been shown to down-regulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[6]

Quantitative Data on the Bioactivity of Abietane Diterpenoids

To provide a reference for potential experimental outcomes with this compound, the following table summarizes quantitative data reported for other abietane diterpenoids.

CompoundAssayCell LineIC50 ValueReference
Nepetabrate BNO Production InhibitionRAW 264.719.2 µM[4]
Nepetabrate DNO Production InhibitionRAW 264.718.8 µM[4]
Roscoeanan ANO Production InhibitionRAW 264.73.58 ± 0.95 µM[7]
Pygmaeocin BNO Production InhibitionRAW 264.733.0 ± 0.8 ng/mL[8]
Various DiterpenoidsNF-κB InhibitionHepG215.81 ± 2.29 to 29.10 ± 1.54 µM[9]

Key Signaling Pathways Potentially Modulated by this compound

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Many natural products, including terpenoids, exert their anti-inflammatory effects by inhibiting this pathway.[10][11][12] Abietane diterpenoids may inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα, thereby blocking the translocation of the active NF-κB dimer to the nucleus. This, in turn, suppresses the transcription of pro-inflammatory genes.[13]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNFa LPS/TNFa TLR4/TNFR TLR4/TNFR LPS/TNFa->TLR4/TNFR 1. Ligand Binding IKK IKK TLR4/TNFR->IKK 2. Receptor Activation Lophanthoidin_E This compound Lophanthoidin_E->IKK Inhibition (Hypothesized) IkBa IkBa IKK->IkBa 3. Phosphorylation IkBa_p p-IκBα IkBa->IkBa_p p65_p50 p65/p50 p65_p50->IkBa p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc 5. Nuclear Translocation Proteasome Proteasome IkBa_p->Proteasome 4. Ubiquitination & Degradation DNA DNA p65_p50_nuc->DNA 6. DNA Binding Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_Genes 7. Gene Transcription MAPK_Pathway cluster_ERK ERK Pathway cluster_JNK_p38 JNK/p38 Pathways Stimuli Inflammatory Stimuli (e.g., LPS) RAF RAF Stimuli->RAF MAP3K_JNK MAP3K Stimuli->MAP3K_JNK MAP3K_p38 MAP3K Stimuli->MAP3K_p38 Lophanthoidin_E This compound Lophanthoidin_E->RAF Inhibition (Hypothesized) Lophanthoidin_E->MAP3K_JNK Lophanthoidin_E->MAP3K_p38 MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK1_2->Transcription_Factors MKK4_7 MKK4/7 MAP3K_JNK->MKK4_7 JNK JNK MKK4_7->JNK JNK->Transcription_Factors MKK3_6 MKK3/6 MAP3K_p38->MKK3_6 p38 p38 MKK3_6->p38 p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response NO_Assay_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Stimulation cluster_analysis Analysis Seed_Cells 1. Seed RAW 264.7 cells in 96-well plate Adherence 2. Allow cells to adhere (overnight) Seed_Cells->Adherence Pre_treat 3. Pre-treat with this compound (1-2 hours) Adherence->Pre_treat Stimulate 4. Stimulate with LPS (24 hours) Pre_treat->Stimulate Collect_Supernatant 5. Collect supernatant Stimulate->Collect_Supernatant Griess_Reaction 6. Add Griess Reagent Collect_Supernatant->Griess_Reaction Read_Absorbance 7. Measure absorbance at 540 nm Griess_Reaction->Read_Absorbance Calculate_Inhibition 8. Calculate % NO inhibition Read_Absorbance->Calculate_Inhibition

References

Lophanthoidin E: Application Notes and Protocols for Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed peer-reviewed studies on the specific anti-cancer effects and mechanism of action of Lophanthoidin E are limited in the public domain. The following application notes and protocols are based on research conducted on other diterpenoid compounds, particularly ent-kaurane diterpenoids, isolated from the Rabdosia genus, including Rabdosia lophanthoides. The provided data and pathways should be considered representative for this class of compounds and serve as a guide for the investigation of this compound.

Introduction

This compound is a diterpenoid compound that has been isolated from Rabdosia lophanthoides. Diterpenoids from the Rabdosia genus have garnered significant interest in oncological research due to their potent cytotoxic and anti-tumor properties.[1] Notably, ent-kaurane diterpenoids, a class to which many Rabdosia compounds belong, have been shown to induce apoptosis, cell cycle arrest, and autophagy in various cancer cell lines.[2][3][4] The primary mechanism of action for many of these compounds involves the induction of apoptosis through the mitochondrial pathway, often associated with the generation of reactive oxygen species (ROS).[5][6][7]

These application notes provide a comprehensive overview of the potential anti-cancer applications of this compound and detailed protocols for its investigation in a research setting.

Data Presentation

The cytotoxic activities of diterpenoids isolated from Rabdosia lophanthoides var. gerardianus against various human cancer cell lines are summarized below. These values can serve as a reference for designing initial dose-response experiments for this compound.

Compound ClassCell LineIC50 (µM)Reference
Abietane DiterpenoidsHepG2 (Liver Carcinoma)4.68 - 9.43[8]
Abietane DiterpenoidsHCF-8 (Colon Carcinoma)9.12 - 13.53[8]
FlavonoidsHL-60 (Leukemia)7.55[9]

Signaling Pathways

Diterpenoids from the Rabdosia genus are known to modulate several key signaling pathways involved in cancer cell proliferation and survival. The primary proposed mechanism is the induction of apoptosis via the intrinsic (mitochondrial) pathway.

Lophanthoidin_E_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell This compound This compound Lophanthoidin E_in This compound This compound->Lophanthoidin E_in Cellular Uptake ROS ↑ Reactive Oxygen Species (ROS) Lophanthoidin E_in->ROS Mitochondrion Mitochondrion Lophanthoidin E_in->Mitochondrion PI3K_AKT PI3K/AKT Pathway Lophanthoidin E_in->PI3K_AKT NF_kB NF-κB Pathway Lophanthoidin E_in->NF_kB ROS->Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Mitochondrion->Bcl2 Bax Bax (Pro-apoptotic) Mitochondrion->Bax Bcl2->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase-3 Caspase-3 Caspase9->Caspase-3 Caspase3 Caspase-3 Activation Apoptosis Apoptosis Cell_Proliferation Cell Proliferation & Survival PI3K_AKT->Cell_Proliferation NF_kB->Cell_Proliferation Caspase-3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anti-cancer activity of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HepG2, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the plate for 24, 48, or 72 hours.

  • Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.

  • Incubate for the final 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h (Cell attachment) A->B C Treat with serial dilutions of this compound B->C D Incubate for 24/48/72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

  • Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Apoptosis_Analysis_Workflow A Seed cells in 6-well plates B Treat with this compound (IC50 concentration) A->B C Harvest cells (adherent and floating) B->C D Wash with cold PBS C->D E Resuspend in Binding Buffer D->E F Stain with Annexin V-FITC and Propidium Iodide (PI) E->F G Incubate for 15 min in the dark F->G H Analyze by Flow Cytometry G->H I Quantify apoptotic and necrotic cells H->I

Caption: Workflow for apoptosis analysis using Annexin V/PI staining.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to investigate the effect of this compound on the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Cancer cell line of interest

  • 6-well plates or larger culture dishes

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed and treat cells with this compound as described in Protocol 2.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Normalize the protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use a loading control (e.g., β-actin) to ensure equal protein loading.

Conclusion

This compound, as a diterpenoid from Rabdosia lophanthoides, holds promise as a potential anti-cancer agent. The provided protocols and background information offer a solid framework for researchers to begin investigating its efficacy and mechanism of action in various cancer cell lines. Further studies are warranted to elucidate the specific molecular targets of this compound and to evaluate its therapeutic potential in preclinical models.

References

Application Notes and Protocols for Lophanthoidin E as a Potential Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application note is a hypothetical example based on the known anti-inflammatory properties of structurally similar flavonoid and diterpenoid compounds. As of the date of this document, specific experimental data on the anti-inflammatory activity of Lophanthoidin E is not extensively published. The protocols and data presented herein are intended to serve as a scientific template for researchers investigating the potential of this compound or related molecules.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory process, controlling the expression of pro-inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2][3] Natural products, particularly flavonoids and diterpenoids, are a promising source for novel anti-inflammatory agents due to their potential to modulate these key pathways.[3][4]

This compound (CAS: 120462-45-5, Molecular Formula: C22H30O7) is a diterpenoid compound whose biological activities are still under investigation. This document provides a hypothetical framework for evaluating its potential as an anti-inflammatory agent, focusing on its presumed inhibitory effects on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells.

Proposed Mechanism of Action

It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways. In response to LPS, Toll-like receptor 4 (TLR4) activation typically triggers a cascade that leads to the phosphorylation and degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus. Simultaneously, the MAPK pathways (including ERK, JNK, and p38) are activated through phosphorylation. This compound may interfere with these processes by preventing the phosphorylation of key signaling proteins, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2, and reducing the production of inflammatory mediators.

Data Presentation: Hypothetical In Vitro Efficacy

The following tables summarize the expected quantitative data from a series of in vitro experiments designed to test the anti-inflammatory potential of this compound.

Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
Control (Vehicle)100 ± 4.5
1.2598.7 ± 3.8
2.597.2 ± 4.1
596.5 ± 3.5
1095.1 ± 4.2
2093.8 ± 3.9
Cells were incubated for 24 hours. Data are presented as mean ± SD.

Table 2: Inhibition of LPS-Induced Nitric Oxide (NO) Production

TreatmentConcentration (µM)NO Production (µM)% Inhibition
Control-1.2 ± 0.3-
LPS (1 µg/mL)-35.8 ± 2.10
LPS + this compound524.1 ± 1.532.7
LPS + this compound1015.3 ± 1.157.3
LPS + this compound207.9 ± 0.877.9
Cells were pre-treated with this compound for 1 hour before 24-hour LPS stimulation. Data are presented as mean ± SD.

Table 3: Inhibition of LPS-Induced Pro-Inflammatory Cytokine Production

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control-45 ± 828 ± 5
LPS (1 µg/mL)-2850 ± 1503200 ± 180
LPS + this compound51980 ± 1102150 ± 130
LPS + this compound101150 ± 951280 ± 100
LPS + this compound20620 ± 70710 ± 85
Cells were pre-treated with this compound for 1 hour before 24-hour LPS stimulation. Data are presented as mean ± SD.

Table 4: Densitometry Analysis of Key Signaling Proteins (Western Blot)

Treatmentp-p65 / Total p65 (Relative Intensity)p-ERK / Total ERK (Relative Intensity)
Control0.05 ± 0.010.08 ± 0.02
LPS (1 µg/mL)1.00 ± 0.001.00 ± 0.00
LPS + this compound (10 µM)0.45 ± 0.060.52 ± 0.07
LPS + this compound (20 µM)0.21 ± 0.040.28 ± 0.05
Cells were pre-treated with this compound for 1 hour before 30-minute LPS stimulation. Data are normalized to the LPS-only group and presented as mean ± SD.

Experimental Protocols

Protocol 1: Cell Culture and Viability Assay (MTS Assay)

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (1.25 to 20 µM) or vehicle (DMSO, final concentration <0.1%) for 24 hours.

  • MTS Reagent: Add 20 µL of MTS reagent to each well and incubate for 2-3 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Pre-treatment: Pre-treat cells with non-toxic concentrations of this compound (5, 10, 20 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (final concentration 1 µg/mL) to the wells and incubate for 24 hours.

  • Griess Reaction: Collect 100 µL of the cell culture supernatant from each well. Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite (B80452) standard curve.

Protocol 3: Cytokine Measurement (ELISA)

  • Cell Treatment: Seed, pre-treat, and stimulate RAW 264.7 cells as described in Protocol 2.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove cell debris.

  • ELISA: Determine the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.

  • Analysis: Create a standard curve for each cytokine and calculate the concentrations in the samples.

Protocol 4: Western Blot Analysis for NF-κB and MAPK Pathways

  • Cell Lysis: Seed RAW 264.7 cells in a 6-well plate (2 x 10^6 cells/well). Pre-treat with this compound (10, 20 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-40 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-ERK, total ERK, and β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Densitometry: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein levels to their total protein counterparts.

Visualizations

G cluster_workflow Experimental Workflow A RAW 264.7 Cell Culture B Pre-treatment with this compound A->B C LPS Stimulation (1 µg/mL) B->C D Cell Viability (MTS) C->D 24h E NO Measurement (Griess) C->E 24h F Cytokine Measurement (ELISA) C->F 24h G Protein Extraction C->G 30min H Western Blot Analysis G->H

Caption: General workflow for in vitro anti-inflammatory evaluation.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 P p65 p65/p50 IkBa_p65->p65 IκBα Degradation Nucleus Nucleus p65->Nucleus Translocation Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Nucleus->Genes Lophan_E This compound Lophan_E->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MEK MEK TLR4->MEK ERK ERK MEK->ERK P AP1 AP-1 ERK->AP1 P Nucleus Nucleus AP1->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Lophan_E This compound Lophan_E->MEK Inhibition

Caption: Proposed inhibition of the MAPK/ERK signaling pathway.

References

Troubleshooting & Optimization

Lophanthoidin E solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lophanthoidin E. The information is designed to address common challenges related to its solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a diterpenoid compound isolated from plants of the Rabdosia genus. Diterpenoids are a class of natural products known for their diverse biological activities. As with many diterpenoids, this compound is expected to be a lipophilic molecule, which can present challenges in its formulation and delivery.

Q2: I am having trouble dissolving this compound. What solvents are recommended?

Q3: My this compound solution appears to be degrading over time. What are the likely causes and how can I mitigate this?

The stability of natural products like this compound can be influenced by several factors, including temperature, light, pH, and the presence of oxygen. Degradation can lead to a loss of biological activity and the formation of unknown impurities. To enhance stability, it is advisable to store stock solutions at -20°C or -80°C in airtight, light-protected containers. For aqueous solutions used in experiments, it is best to prepare them fresh and use them promptly. The stability of diterpenoids can be pH-dependent, so buffering the solution to an appropriate pH may also improve stability.

Q4: How can I assess the purity and concentration of my this compound sample?

High-performance liquid chromatography (HPLC) is a standard and effective method for assessing the purity and concentration of this compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) is a common starting point for method development. A UV detector can be used for quantification if the compound has a suitable chromophore. For more sensitive and specific quantification, especially in complex biological matrices, liquid chromatography-mass spectrometry (LC-MS) is recommended.

Troubleshooting Guides

Solubility Issues
Problem Possible Cause Troubleshooting Steps
This compound does not dissolve in my desired solvent. The solvent may not be appropriate for this lipophilic compound.1. Attempt to dissolve in a small amount of a strong organic solvent like DMSO or ethanol (B145695) first. 2. Gently warm the solution or use sonication to aid dissolution. 3. For aqueous buffers, prepare a concentrated stock in an organic solvent and then dilute it into the aqueous medium while vortexing. Be mindful of the final organic solvent concentration.
Precipitation occurs when diluting a stock solution into an aqueous buffer. The compound has low aqueous solubility, and the dilution has exceeded its solubility limit.1. Decrease the final concentration of this compound in the aqueous medium. 2. Increase the percentage of the organic co-solvent in the final solution, if permissible for the experiment. 3. Consider using formulation strategies such as encapsulation with cyclodextrins or preparation of a lipid-based formulation to improve aqueous solubility.
Stability Issues
Problem Possible Cause Troubleshooting Steps
Loss of activity in biological assays over time. The compound may be degrading in the experimental medium or under storage conditions.1. Prepare fresh solutions for each experiment from a frozen stock. 2. Perform a time-course stability study by analyzing the concentration of this compound in your experimental medium at different time points using HPLC or LC-MS. 3. Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.
Appearance of new peaks in HPLC analysis of a stored solution. Degradation of this compound is occurring.1. Confirm the identity of the new peaks as degradation products using LC-MS. 2. Evaluate the effect of temperature, light, and pH on the rate of degradation to identify optimal storage conditions. 3. If oxygen sensitivity is suspected, degas solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols & Methodologies

General Protocol for Solubility Assessment
  • Solvent Screening:

    • Weigh a small, precise amount of this compound (e.g., 1 mg) into several vials.

    • Add a measured volume (e.g., 100 µL) of different solvents (e.g., water, ethanol, DMSO, methanol, acetonitrile, dichloromethane) to each vial.

    • Vortex or sonicate for a set period (e.g., 15 minutes).

    • Visually inspect for complete dissolution.

  • Quantitative Solubility Determination (Shake-Flask Method):

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

    • Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge or filter the suspension to remove undissolved solid.

    • Dilute an aliquot of the supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method like HPLC-UV or LC-MS.

General Protocol for Stability Assessment
  • Solution Preparation: Prepare solutions of this compound in the desired solvent or buffer at a known concentration.

  • Stress Conditions: Aliquot the solution into separate vials and expose them to various conditions:

    • Temperature: Store at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Light: Expose to a light source (e.g., daylight lamp) and compare with a sample stored in the dark.

    • pH: Adjust the pH of buffered solutions to different values (e.g., acidic, neutral, basic).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability), withdraw an aliquot from each vial.

  • Analytical Measurement: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

Visualizations

experimental_workflow cluster_solubility Solubility Assessment Workflow sol_start Start: this compound Solid sol_weigh Weigh Compound sol_start->sol_weigh sol_add_solvent Add Test Solvents sol_weigh->sol_add_solvent sol_agitate Agitate (Vortex/Sonicate) sol_add_solvent->sol_agitate sol_observe Visual Observation sol_agitate->sol_observe sol_quantify Quantitative Analysis (HPLC/LC-MS) sol_observe->sol_quantify sol_end End: Solubility Data sol_quantify->sol_end stability_workflow cluster_stability Stability Testing Workflow stab_start Start: this compound Solution stab_stress Expose to Stress Conditions (Temp, Light, pH) stab_start->stab_stress stab_sample Sample at Time Points stab_stress->stab_sample stab_analyze Analyze (HPLC/LC-MS) stab_sample->stab_analyze stab_data Determine Degradation Rate stab_analyze->stab_data stab_end End: Stability Profile stab_data->stab_end logical_relationship cluster_problem Common Issues cluster_factors Influencing Factors cluster_solutions Potential Solutions solubility Poor Solubility solvent Solvent Choice solubility->solvent stability Instability temp Temperature stability->temp light Light Exposure stability->light ph pH stability->ph cosolvents Use of Co-solvents solvent->cosolvents storage Optimized Storage temp->storage light->storage fresh Prepare Fresh ph->fresh formulation Advanced Formulation cosolvents->formulation

Troubleshooting Lophanthoidin E precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the issue of Lophanthoidin E precipitation in cell culture media. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

A1: this compound is a hydrophobic molecule, as indicated by its chemical structure and predicted XLogP3 of 4.34.[1] Hydrophobic compounds have poor solubility in aqueous solutions like cell culture media.[2][3][4] Precipitation occurs when the concentration of this compound exceeds its solubility limit in the medium. This can be triggered by several factors, including:

  • High final concentration: The desired experimental concentration may be too high for the compound's solubility in the aqueous environment of the cell culture medium.

  • Improper dissolution method: Directly adding a hydrophobic compound to an aqueous medium will likely cause it to precipitate.[2]

  • Solvent shock: Rapidly diluting a concentrated stock solution in an organic solvent into the aqueous medium can cause the compound to crash out of solution.

  • Interactions with media components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components that can interact with the compound and reduce its solubility.[5][6]

  • Temperature and pH: Changes in temperature or pH of the medium can affect the solubility of the compound.

Q2: What is the best solvent to dissolve this compound?

A2: For hydrophobic compounds like this compound, a water-miscible organic solvent is recommended for preparing a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high dissolving power for a wide range of compounds and its relatively low toxicity to cells at low concentrations.[2][7] Other potential solvents include ethanol, isopropanol, and acetonitrile, although DMSO is often preferred for its lower volatility.[2]

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A3: The final concentration of the organic solvent in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.5% (v/v) or less is generally considered safe for most cell lines.[8] However, it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the chosen solvent and its final concentration.

Q4: Can I use anything other than organic solvents to improve solubility?

A4: Yes, several other approaches can be employed to enhance the solubility of hydrophobic compounds in cell culture media:

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility. For example, a combination of DMSO and polyethylene (B3416737) glycol 400 (PEG400) or glycerin can be effective.[3]

  • Surfactants: Non-ionic surfactants like Tween 20 or Tween 80 can be used to create micelles that encapsulate the hydrophobic compound and increase its apparent solubility.[3]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their water solubility.[9]

Troubleshooting Guide

If you are experiencing this compound precipitation, follow these steps to troubleshoot the issue.

Step 1: Optimize the Stock Solution Preparation

The first step is to ensure that you have a properly prepared, high-concentration stock solution.

  • Protocol for Preparing a this compound Stock Solution:

    • Bring the vial of this compound to room temperature before opening.

    • Add a precise volume of 100% DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM).

    • Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Visually inspect the solution for any undissolved particles. If particles are present, continue vortexing or sonicating.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Step 2: Refine the Dilution Method

The way you dilute the stock solution into your cell culture medium is critical to prevent precipitation.

  • Recommended Dilution Workflow: A multi-step dilution process is often more effective than a single-step dilution.[2]

    G

    Recommended Dilution Workflow

  • Detailed Protocol for Multi-Step Dilution:

    • Prepare your this compound stock solution in 100% DMSO as described in Step 1.

    • Warm your fetal bovine serum (FBS) or other serum supplement to 37°C.

    • Perform an intermediate dilution of the this compound stock solution into the pre-warmed serum (e.g., a 1:10 dilution). Vortex gently to mix.

    • Warm your complete cell culture medium to 37°C.

    • Add the serum-Lophanthoidin E mixture dropwise to the pre-warmed medium while gently swirling the flask or plate to achieve the final desired concentration. This gradual addition helps to avoid localized high concentrations that can lead to precipitation.

Step 3: Test Alternative Solubilization Strategies

If precipitation persists, consider using alternative solubilizing agents.

Solubilizing AgentRecommended Starting ConcentrationConsiderations
DMSO < 0.5% (v/v) in final mediumStandard choice, but check cell line tolerance.[8]
Ethanol < 0.5% (v/v) in final mediumCan be more volatile than DMSO.
PEG400 1-5% (v/v) as a co-solvent with DMSOGenerally low toxicity.
Tween 80 0.01-0.1% (v/v) in final mediumCan form micelles; may have biological effects.[3]
β-Cyclodextrin Varies (consult literature)Forms inclusion complexes to increase solubility.[9]
  • Experimental Protocol to Test Solubilizing Agents:

    • Prepare a stock solution of this compound in the chosen alternative solvent or co-solvent mixture.

    • Prepare a series of dilutions of the solubilizing agent alone in your cell culture medium to serve as vehicle controls.

    • Add the this compound stock solution to the medium containing the corresponding solubilizing agent to achieve the desired final concentration.

    • Incubate under standard cell culture conditions (37°C, 5% CO2) and observe for precipitation at various time points (e.g., 1, 6, and 24 hours).

    • Concurrently, treat your cells with the vehicle controls to assess any cytotoxic effects of the solubilizing agents.

Step 4: Assess Compound Stability

It is also possible that the observed precipitate is a degradation product of this compound.

  • Protocol for Assessing Compound Stability:

    • Prepare a solution of this compound in your final cell culture medium using the optimized dissolution method.

    • Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment.

    • At various time points, take an aliquot of the solution, centrifuge to remove any precipitate, and analyze the supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • A decrease in the concentration of the parent this compound peak over time would indicate degradation.

Signaling Pathways and Logical Relationships

The troubleshooting process can be visualized as a logical workflow.

G

Troubleshooting Workflow

Potential interactions within the cell culture medium that could lead to precipitation.

G

Potential Media Interactions

References

Technical Support Center: Overcoming Resistance to Natural Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific research on resistance mechanisms to Lophanthoidin E , this guide will focus on Luteolin (B72000) , a well-characterized flavonoid with extensive research on its anticancer properties and mechanisms of resistance. The principles and protocols described herein are broadly applicable to the study of resistance to other natural compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the cytotoxic effect of Luteolin on our cancer cell line over time. What could be the reason?

A1: This is a common phenomenon known as acquired resistance. The cancer cells may be developing mechanisms to evade the effects of Luteolin. Potential causes include:

  • Increased Drug Efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump Luteolin out of the cell, reducing its intracellular concentration.

  • Alterations in Signaling Pathways: Luteolin is known to inhibit pro-survival signaling pathways like PI3K/Akt and NF-κB.[1][2] Resistant cells might have mutations or adaptations in these pathways that bypass Luteolin's inhibitory effects.

  • Target Modification: Although less common for natural compounds with multiple targets, the primary molecular target of Luteolin within the cancer cell might be altered, reducing binding affinity.

  • Enhanced DNA Damage Repair: If Luteolin's mechanism involves inducing DNA damage, resistant cells may have enhanced their DNA repair mechanisms.

  • Changes in Cell Cycle Regulation: Luteolin can induce cell cycle arrest.[2] Resistant cells might have altered cell cycle checkpoints.

Q2: How can we confirm if our cancer cells have developed resistance to Luteolin?

A2: You can confirm resistance by performing a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of Luteolin in your potentially resistant cell line with the parental (non-resistant) cell line. A significant increase in the IC50 value for the treated cells indicates the development of resistance.

Q3: What are the primary signaling pathways affected by Luteolin, and how might they be involved in resistance?

A3: Luteolin's anticancer effects are mediated through the modulation of several key signaling pathways:

  • PI3K/Akt/mTOR Pathway: Luteolin typically inhibits this pathway, which is crucial for cell survival, proliferation, and growth.[1][3] Resistance can emerge through mutations in components of this pathway that render it constitutively active, independent of upstream signals that Luteolin might target.

  • NF-κB Pathway: This pathway is involved in inflammation, cell survival, and proliferation. Luteolin has been shown to suppress NF-κB activity. Resistant cells might have mechanisms that maintain NF-κB activation despite the presence of Luteolin.

  • MAPK/ERK Pathway: Luteolin can also modulate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Alterations in this pathway can contribute to resistance.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for Luteolin in our resistant cell line.
Possible Cause Troubleshooting Steps
Cell Line Instability The resistance phenotype may not be stable. Regularly verify the expression of resistance markers (e.g., P-gp) in your cell line. Consider re-deriving the resistant line if the phenotype is lost.
Variations in Cell Seeding Density Cell density can affect drug sensitivity. Optimize and standardize your cell seeding protocol to ensure consistent cell numbers across experiments.
Inconsistent Drug Concentration Luteolin may degrade or precipitate in the culture medium. Prepare fresh drug solutions for each experiment from a stock solution stored under appropriate conditions (e.g., -20°C, protected from light).
Contamination Mycoplasma or other microbial contamination can alter cellular responses to drugs. Regularly test your cell lines for contamination.
Problem 2: We suspect increased drug efflux, but the Western blot for P-glycoprotein (P-gp) is inconclusive.
Possible Cause Troubleshooting Steps
Low P-gp Expression The level of P-gp expression might be below the detection limit of your Western blot. Consider using a more sensitive detection method or perform a functional assay like the Rhodamine 123 efflux assay.
Involvement of Other ABC Transporters Other ABC transporters like MRP1 or ABCG2 could be responsible for the efflux. Test for the expression of these transporters.
Antibody Issues Ensure your primary antibody is validated for the species and application. Run a positive control (a cell line known to overexpress P-gp) to verify the antibody's performance.
Post-translational Modifications P-gp activity can be modulated by post-translational modifications like phosphorylation, which may not be reflected in total protein levels. A functional assay is recommended.

Quantitative Data Summary

Table 1: Reported IC50 Values of Luteolin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
MCF-7 Breast Cancer~3548
NCI-ADR/RES Doxorubicin-Resistant Breast Cancer~3548
LoVo Colon Cancer66.7024
30.4772
HCT-15 Colon CancerSimilar to LoVoN/A
HL60 Leukemia12.5N/A
EC1 Esophageal Carcinoma20-6048-72
KYSE450 Esophageal Carcinoma20-6048-72
A549 Non-small Cell Lung Cancer41.5924
27.1248
24.5372
H460 Non-small Cell Lung Cancer48.4724
18.9348
20.7672

Note: IC50 values can vary between laboratories due to differences in cell culture conditions and assay methods.

Experimental Protocols

Protocol 1: Generation of a Luteolin-Resistant Cancer Cell Line

This protocol uses a gradual dose-escalation method to develop a resistant cell line.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • Luteolin stock solution (e.g., in DMSO)

  • 96-well plates

  • Cell viability assay kit (e.g., MTT, CCK-8)

  • Microplate reader

Procedure:

  • Initial IC50 Determination: a. Plate the parental cancer cell line in 96-well plates. b. Treat the cells with a range of Luteolin concentrations for 72 hours. c. Perform a cell viability assay to determine the initial IC50 value.

  • Induction of Resistance: a. Culture the parental cells in their complete medium containing Luteolin at a starting concentration of approximately the IC20 (the concentration that inhibits 20% of cell growth). b. When the cells reach 80-90% confluency, passage them and continue to culture them in the presence of the same concentration of Luteolin. c. Once the cells show a stable growth rate, increase the Luteolin concentration by 1.5-2 fold. d. Repeat this process of gradual dose escalation. It is crucial to cryopreserve cells at each stage.

  • Confirmation of Resistance: a. Once the cells are able to proliferate in a significantly higher concentration of Luteolin (e.g., 10-fold the initial IC50), perform a cell viability assay on both the parental and the newly generated resistant cell line. b. A significant increase in the IC50 value confirms the establishment of a Luteolin-resistant cell line.

Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity

This protocol measures the function of P-glycoprotein by assessing the efflux of the fluorescent substrate Rhodamine 123.

Materials:

  • Parental and resistant cancer cell lines

  • Rhodamine 123

  • P-gp inhibitor (e.g., Verapamil, as a positive control)

  • Phenol (B47542) red-free culture medium

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Cell Preparation: a. Harvest both parental and resistant cells and wash them with ice-cold PBS. b. Resuspend the cells in cold, phenol red-free medium at a concentration of 1 x 10^6 cells/mL.

  • Rhodamine 123 Loading: a. Add Rhodamine 123 to the cell suspension to a final concentration of 1-5 µM. b. Incubate for 30-60 minutes at 37°C in the dark to allow the cells to take up the dye.

  • Efflux Period: a. Centrifuge the cells, remove the supernatant containing Rhodamine 123, and wash the cells with ice-cold PBS. b. Resuspend the cells in pre-warmed, fresh medium (with or without a P-gp inhibitor like Verapamil for the control). c. Incubate for 1-2 hours at 37°C to allow for drug efflux.

  • Fluorescence Measurement: a. Measure the intracellular fluorescence using a flow cytometer (typically in the FITC channel) or a fluorescence microplate reader.

  • Data Analysis: a. Compare the fluorescence intensity between the parental and resistant cells. Lower fluorescence in the resistant cells suggests increased efflux. The addition of a P-gp inhibitor should increase the fluorescence in resistant cells.

Signaling Pathways and Experimental Workflows

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway and Luteolin Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Luteolin Luteolin Luteolin->PI3K Inhibits Luteolin->Akt Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Luteolin inhibits the PI3K/Akt pathway, a key regulator of cell survival.

NFkB_Signaling_Pathway NF-κB Signaling Pathway and Luteolin Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB Releases GeneExpression Gene Expression (Survival, Proliferation) Nucleus->GeneExpression Luteolin Luteolin Luteolin->IKK Inhibits

Caption: Luteolin suppresses the pro-survival NF-κB signaling pathway.

Experimental_Workflow Workflow for Investigating Luteolin Resistance start Start with Parental Cancer Cell Line develop_resistance Develop Luteolin-Resistant Cell Line (Protocol 1) start->develop_resistance confirm_resistance Confirm Resistance (IC50 Assay) develop_resistance->confirm_resistance investigate_mechanism Investigate Resistance Mechanism confirm_resistance->investigate_mechanism efflux_assay Drug Efflux Assay (Protocol 2) investigate_mechanism->efflux_assay western_blot Western Blot (ABC Transporters, Pathway Proteins) investigate_mechanism->western_blot pathway_analysis Signaling Pathway Analysis investigate_mechanism->pathway_analysis overcome_resistance Test Strategies to Overcome Resistance investigate_mechanism->overcome_resistance combination_therapy Combination Therapy (e.g., with P-gp inhibitor) overcome_resistance->combination_therapy end Conclusion combination_therapy->end

Caption: A logical workflow for studying and overcoming Luteolin resistance.

References

Technical Support Center: Large-Scale Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a specific, published large-scale synthesis of Lophanthoidin E could not be located in publicly available scientific literature. Therefore, this technical support center provides guidance on common challenges and troubleshooting strategies encountered during the large-scale synthesis of complex polycyclic natural products with similar structural features. The information presented is based on established principles and examples from the broader field of natural product synthesis.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield for a key cross-coupling reaction upon scaling up from milligram to gram scale. What are the potential causes and solutions?

A1: Yield reduction during the scale-up of cross-coupling reactions is a common issue. Several factors can contribute to this:

  • Mass and Heat Transfer Limitations: In larger reaction vessels, inefficient stirring and uneven heating can lead to localized "hot spots" or areas of poor reagent mixing. This can cause side reactions and decomposition of catalysts or starting materials.

    • Troubleshooting:

      • Optimize the stirring rate and impeller design for better mixing.

      • Use a jacketed reactor for more uniform temperature control.

      • Consider a slower addition of reagents to manage exothermic events.

  • Sensitivity to Air and Moisture: Larger scale reactions have a greater surface area and longer reaction times, increasing the potential for contamination with oxygen and moisture, which can deactivate sensitive organometallic catalysts.

    • Troubleshooting:

      • Ensure all solvents and reagents are rigorously dried.

      • Use robust inert gas (e.g., Argon or Nitrogen) blanketing throughout the process.

      • Degas all solvents thoroughly before use.

  • Changes in Reagent Purity and Stoichiometry: The purity of bulk-supplied reagents may differ from lab-grade materials. Minor impurities can have a significant impact on catalyst activity.

    • Troubleshooting:

      • Test the purity of all new batches of reagents.

      • Re-optimize the stoichiometry of the catalyst, ligand, and base for the new scale.

Q2: Our diastereoselectivity has decreased in a crucial stereocenter-forming reaction upon scale-up. How can we address this?

A2: Maintaining high stereoselectivity on a larger scale can be challenging due to subtle changes in reaction conditions.

  • Temperature Control: Many stereoselective reactions are highly sensitive to temperature fluctuations. Poor heat dissipation in large reactors can lead to a loss of selectivity.

    • Troubleshooting:

      • Implement precise temperature control using a cryostat or a well-calibrated reactor cooling system.

      • Perform the reaction at the lowest practical temperature to enhance selectivity.

  • Concentration Effects: Changes in concentration can affect the transition state of the reaction, thereby influencing stereoselectivity.

    • Troubleshooting:

      • Maintain the same concentration as in the optimized small-scale reaction.

      • Investigate the effect of concentration on diastereoselectivity in a systematic manner.

  • Rate of Addition: The rate at which reagents are added can impact the formation of the desired stereoisomer.

    • Troubleshooting:

      • Use a syringe pump or a calibrated addition funnel for controlled, slow addition of key reagents.

Troubleshooting Guides

Problem: Low Yield in a Multi-Component Reaction

This guide provides a systematic approach to troubleshooting a low-yielding multi-component reaction, a common strategy in complex molecule synthesis.

Troubleshooting Workflow:

low_yield_troubleshooting start Low Yield Observed in Multi-Component Reaction check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions: - Temperature - Concentration - Stirring check_purity->check_conditions Purity OK solution Implement Corrective Actions: - Re-purify materials - Optimize conditions - Modify addition sequence check_purity->solution Impurity Identified order_of_addition Investigate Order of Reagent Addition check_conditions->order_of_addition Conditions OK check_conditions->solution Deviation Found side_reactions Analyze Crude Mixture for Side Products (LC-MS, NMR) order_of_addition->side_reactions No Improvement order_of_addition->solution Yield Improved degradation Assess Stability of Starting Materials & Product side_reactions->degradation Side Products Identified side_reactions->solution No Clear Side Products degradation->solution Degradation Confirmed

Caption: Troubleshooting workflow for a low-yielding reaction.

Data Presentation: Impact of Scale-Up on Reaction Parameters

The following table summarizes typical quantitative challenges observed when scaling up natural product synthesis.

ParameterLab Scale (100 mg)Pilot Scale (100 g)Potential Large-Scale Issues
Yield 85%60%Inefficient heat/mass transfer, impurities in bulk reagents.
Reaction Time 2 hours6 hoursSlower reagent addition, extended heating/cooling times.
Diastereomeric Ratio 98:290:10Poor temperature control, concentration fluctuations.
Purity (Crude) 95%80%Increased side reactions, longer exposure to reaction conditions.

Experimental Protocols

General Protocol for a Scale-Up Test Reaction (1g Scale)

This protocol outlines a systematic approach to test the scalability of a key reaction.

  • Equipment Setup:

    • Use a jacketed glass reactor with overhead stirring and a temperature probe.

    • Ensure the system is properly dried and purged with an inert gas (Argon or Nitrogen).

  • Reagent Preparation:

    • Use reagents from the same batches intended for large-scale synthesis.

    • Dry all solvents using an appropriate method (e.g., passing through activated alumina).

    • Degas solvents by bubbling with inert gas for at least 30 minutes.

  • Reaction Execution:

    • Dissolve the starting material in the solvent and bring the solution to the desired temperature.

    • Add the subsequent reagents portion-wise or via a syringe pump, monitoring the internal temperature.

    • Maintain a constant stirring rate throughout the reaction.

  • Monitoring and Quenching:

    • Monitor the reaction progress by taking small aliquots for analysis (TLC, LC-MS).

    • Upon completion, quench the reaction by carefully adding the appropriate quenching agent at a controlled temperature.

  • Work-up and Isolation:

    • Perform an aqueous work-up, noting any emulsion formation, which can be problematic on a larger scale.

    • Isolate the crude product and assess its purity and yield. Compare these results to the small-scale experiment to identify any discrepancies.

Visualizations

Generic Synthetic Pathway for a Complex Natural Product

The following diagram illustrates a convergent synthetic strategy, a common approach for complex molecules to maximize efficiency and facilitate late-stage modifications.

synthetic_pathway cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis A1 Starting Material A A2 Intermediate A1 A1->A2 Multi-step synthesis A3 Key Fragment A A2->A3 Multi-step synthesis Coupling Fragment Coupling (e.g., Cross-Coupling) A3->Coupling B1 Starting Material B B2 Intermediate B1 B1->B2 Multi-step synthesis B3 Key Fragment B B2->B3 Multi-step synthesis B3->Coupling Post_Mod Post-Coupling Modifications Coupling->Post_Mod Cyclization Key Cyclization (e.g., Diels-Alder) Final_Product This compound (or similar target) Cyclization->Final_Product Post_Mod->Cyclization

Caption: A convergent synthetic pathway for a complex molecule.

Validation & Comparative

Lack of In Vivo Data Precludes Validation of Lophanthoidin E's Anticancer Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of available scientific literature reveals a significant gap in the validation of the anticancer effects of Lophanthoidin E in animal models. At present, there are no published in vivo studies detailing the efficacy, toxicity, or mechanism of action of this specific compound in a living organism. Consequently, a comprehensive comparison guide with alternative treatments, supported by experimental data from animal trials, cannot be compiled.

For a compound to progress to a stage where its anticancer properties can be validated in animal models, it typically first demonstrates promising results in vitro, such as inducing apoptosis or inhibiting the proliferation of cancer cell lines.[1][2] Following successful in vitro testing, researchers would then move to in vivo studies, often utilizing patient-derived xenograft (PDX) models where human tumor tissue is implanted into immunocompromised mice.[3][4][5] These models are crucial for assessing a drug's performance in a more complex biological environment, including its interaction with the tumor microenvironment.

The evaluation of a novel anticancer agent in animal models generally involves a series of standardized experiments. These include, but are not limited to, determining the maximum tolerated dose, assessing tumor growth inhibition compared to a control group, and evaluating the overall survival of the animals. Furthermore, its efficacy is often compared against standard-of-care chemotherapeutic agents to gauge its potential clinical relevance.

Detailed experimental protocols for such studies would typically include the following key elements:

  • Animal Model: Species, strain, age, and sex of the animals used. For xenograft models, the type of cancer cells or patient-derived tissue implanted is specified.

  • Drug Administration: The dose, route of administration (e.g., oral, intravenous), and treatment schedule for this compound and any comparator drugs.

  • Tumor Measurement: Regular monitoring of tumor volume and weight throughout the study.

  • Toxicity Assessment: Observation of animal weight, behavior, and any adverse effects. Histopathological analysis of major organs is often performed at the end of the study.

  • Pharmacokinetic Analysis: Measurement of drug concentration in the blood and tissues over time to understand its absorption, distribution, metabolism, and excretion.

  • Mechanism of Action Studies: Analysis of tumor tissue to identify changes in key signaling pathways or biomarkers related to the drug's presumed mechanism of action.

Without any available data from such in vivo studies for this compound, it is impossible to create the requested data tables, experimental protocols, and signaling pathway diagrams. The scientific community awaits initial preclinical in vivo research to establish a foundation for any claims regarding the anticancer potential of this compound. Researchers, scientists, and drug development professionals are encouraged to monitor future publications in relevant pharmacology and oncology journals for any emerging data on this compound.

References

Luteolin's Anti-inflammatory Efficacy: A Comparative Analysis Against Standard NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Luteolin's Anti-inflammatory Properties with Established Non-Steroidal Anti-inflammatory Drugs (NSAIDs), Supported by Experimental Data.

The quest for novel anti-inflammatory agents with improved safety profiles has led to a growing interest in natural compounds. Among these, the flavonoid Luteolin (B72000), found in various plants including Agastache rugosa (Korean Mint), has demonstrated significant anti-inflammatory potential. This guide provides a comparative analysis of Luteolin's efficacy against well-established NSAIDs, namely Diclofenac and Indomethacin (B1671933), based on available in vitro and in vivo experimental data. While direct head-to-head comparative studies are limited, this document synthesizes existing data to offer a valuable reference for researchers in the field of inflammation and drug discovery.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data for Luteolin and standard NSAIDs in key anti-inflammatory assays. It is important to note that the data has been compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Inhibition of Cyclooxygenase-2 (COX-2)

CompoundAssay SystemIC50 (µM)Reference
LuteolinLPS-stimulated RAW 264.7 cellsNot explicitly defined as IC50, but significant inhibition of COX-2 expression at 25 µM[1][2]
DiclofenacHuman articular chondrocytes0.63[3]
DiclofenacHuman whole blood assay0.026[4]
IndomethacinHuman articular chondrocytes0.48[3]
IndomethacinHuman whole blood assay0.31[4]

Table 2: In Vivo Inhibition of Carrageenan-Induced Paw Edema in Rats

CompoundDoseRoute of AdministrationInhibition of Edema (%)Time PointReference
LuteolinNot available in direct comparison----
Indomethacin5 mg/kgIntraperitonealSignificant inhibition1-5 hours[5]
Indomethacin0.66 - 2 mg/kgNot specifiedSignificant inhibitionNot specified[6]
Diclofenac20 mg/kgOral~30.76% (in mice)8 hours[7]
Diclofenac25 mg/kgOralSignificant inhibition4 hours[8]

Mechanisms of Action: A Comparative Overview

Luteolin and NSAIDs exert their anti-inflammatory effects through distinct yet sometimes overlapping mechanisms. NSAIDs primarily act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[3][4][9] In contrast, Luteolin, a flavonoid, demonstrates a broader spectrum of activity, targeting multiple pathways involved in the inflammatory cascade.

Luteolin has been shown to suppress the expression of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[1][10][11] A significant aspect of its mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][10][12][13] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By blocking the activation of NF-κB, Luteolin effectively dampens the inflammatory response at a transcriptional level.

Signaling Pathway Diagrams

To visually represent the mechanisms of action, the following diagrams were generated using Graphviz.

NSAID_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) COX-1->Prostaglandins (Housekeeping) Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2->Prostaglandins (Inflammation) NSAIDs NSAIDs NSAIDs->COX-1 NSAIDs->COX-2 Luteolin_Mechanism cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Luteolin Luteolin Luteolin->IKK Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes Induces Transcription COX-2_Gene COX-2 Gene Pro-inflammatory Genes->COX-2_Gene iNOS_Gene iNOS Gene Pro-inflammatory Genes->iNOS_Gene

References

Structure-Activity Relationship of Lophanthoidin E Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to Lophanthoidin E, focusing on derivatives of its core structure, lophanic acid. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and drug discovery by providing objective comparisons of biological performance supported by experimental data.

Comparative Biological Activity of Lophanic Acid Derivatives

The biological activities of synthesized lophanic acid derivatives were evaluated to determine the impact of structural modifications on their antifungal and antibacterial efficacy. The data reveals critical insights into the pharmacophore of this class of compounds.

CompoundModificationAntifungal Activity (Inhibitory Rate %)Antibacterial Activity (Inhibitory Rate %)
3a C-20 Methyl Ester-84.43 (vs. MRSA)
3b C-20 Ethyl Ester-95.89 (vs. MRSA)
3d C-20 Propyl Ester>60 (vs. T. rubrum, T. mentagrophytes, C. neoformans)Potent activity (except vs. E. coli)
3i C-20 Isopropyl Ester>60 (vs. T. rubrum, T. mentagrophytes, C. neoformans)Potent activity (except vs. E. coli)
6a C-13 Acetyl, C-20 Methyl EsterLoss of activityLoss of activity
6b C-13 Acetyl, C-20 Propyl EsterLoss of activityLoss of activity

Data synthesized from studies on lophanic acid derivatives.[1][2] Inhibitory rates were evaluated at a concentration of 100 µg/mL.

The preliminary SAR analysis indicates that the presence of a free hydroxyl group at the C-13 position is crucial for both the antifungal and antibacterial activities of lophanic acid derivatives.[2] Esterification of this hydroxyl group, as seen in compounds 6a and 6b , leads to a significant loss of biological activity.[2] Furthermore, the esterification of the carboxylic acid at the C-20 position appears to be essential for potent activity, with compounds 3d and 3i demonstrating broad-spectrum antifungal and antibacterial effects.[1]

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of lophanic acid derivatives and for general cytotoxicity and anti-inflammatory screening are provided below.

Antimicrobial Activity Assay

The antifungal and antibacterial activities of the lophanic acid derivatives were assessed using a microdilution method.

  • Preparation of Test Compounds: The synthesized compounds were dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.

  • Microorganism Cultures: Fungal strains (T. rubrum, T. mentagrophytes, C. neoformans, C. albicans) and bacterial strains (MRSA, S. mutans, S. sobrinus, E. coli) were cultured in their respective appropriate growth media.

  • Assay Procedure: In a 96-well microplate, serial dilutions of the test compounds were added to the wells containing the microbial suspensions.

  • Incubation: The plates were incubated under conditions suitable for the growth of the specific microorganisms.

  • Data Analysis: The inhibitory rates were determined by measuring the optical density of the wells and comparing them to the positive control (e.g., miconazole (B906) for fungi) and negative control (vehicle).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • Incubation: The plate is incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage of the untreated control cells.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

The Griess assay is a common method for measuring nitric oxide (NO) production by cells, often used as a marker for inflammatory responses.

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test compounds.

  • Incubation: The cells are incubated for a period of time (e.g., 24 hours) to allow for NO production.

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Incubation and Measurement: The mixture is incubated at room temperature for a short period to allow for color development. The absorbance is then measured at approximately 540 nm.

  • Quantification: The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.

Visualizing Relationships and Processes

To better illustrate the structure-activity relationships, experimental workflows, and relevant biological pathways, the following diagrams have been generated using the DOT language.

SAR_Lophanic_Acid cluster_sar Structure-Activity Relationship of Lophanic Acid Derivatives Lophanic_Acid Lophanic Acid Core Modification_C20 Modification_C20 Lophanic_Acid->Modification_C20 C-20 Esterification Modification_C13 Modification_C13 Lophanic_Acid->Modification_C13 C-13 Modification Active_Analog Active Analog Inactive_Analog Inactive Analog Modification_C20->Active_Analog Essential for Activity Free_OH Free_OH Modification_C13->Free_OH Free -OH Group Protected_OH Protected_OH Modification_C13->Protected_OH Protected -OH Group Free_OH->Active_Analog Crucial for Activity Protected_OH->Inactive_Analog Loss of Activity

Caption: SAR of Lophanic Acid Analogs.

Experimental_Workflow cluster_workflow General Workflow for Biological Activity Screening Start Start: Compound Synthesis Primary_Screening Primary Screening (e.g., Antimicrobial Assay) Start->Primary_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Primary_Screening->Cytotoxicity_Assay Secondary_Screening Secondary Screening (e.g., Anti-inflammatory Assay) Cytotoxicity_Assay->Secondary_Screening Hit_Identification Hit Identification Secondary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive or Toxic Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Active & Non-toxic End End: Preclinical Candidate Lead_Optimization->End NFkB_Pathway cluster_pathway Simplified NF-κB Signaling Pathway in Inflammation Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimuli->Receptor IKK_Complex IKK Complex Activation Receptor->IKK_Complex IkB_Phosphorylation IκB Phosphorylation & Degradation IKK_Complex->IkB_Phosphorylation NFkB_Activation NF-κB Translocation to Nucleus IkB_Phosphorylation->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_Activation->Gene_Expression Inflammation Inflammatory Response Gene_Expression->Inflammation Inhibitor This compound Analog (Potential Inhibitor) Inhibitor->IKK_Complex

References

A Comparative Analysis of Abietane Diterpenoids from the Lamiaceae Family: Investigating Cytotoxic and Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lophanthoidin E, a natural compound with the molecular formula C22H30O7 and CAS number 120462-45-5, has been identified. However, a comprehensive search of the public scientific literature reveals a significant absence of experimental data regarding its biological activities. As such, a direct head-to-head comparison with other natural compounds is not currently feasible.

This guide will therefore focus on a well-characterized and relevant class of natural products: abietane (B96969) diterpenoids from the Lamiaceae family, the plant family from which this compound is likely derived. This family of plants is a rich source of bioactive compounds, with many diterpenes exhibiting significant cytotoxic and anti-inflammatory effects. This comparison will use representative abietane diterpenoids, such as royleanones, to provide researchers, scientists, and drug development professionals with a valuable overview of the therapeutic potential of this class of compounds.

Head-to-Head Comparison of Biological Activities

The following table summarizes the in vitro cytotoxic and anti-inflammatory activities of selected abietane diterpenoids from various species within the Lamiaceae family. These compounds share a common structural scaffold and provide a basis for understanding the potential activities of related but uncharacterized molecules like this compound.

Compound NameSource PlantAssay TypeCell Line/TargetIC50 (µM)
7α-acetoxy-6β-hydroxyroyleanonePlectranthus madagascariensisCytotoxicityNCI-H460 (Lung)Selective (SI = 3.2)
7α,6β-dihydroxyroyleanonePlectranthus madagascariensisCytotoxicityNCI-H460 (Lung)Selective (SI = 4.3)
Nepetoidin BNepeta bracteataAnti-inflammatory (NO)RAW 264.719.2
Nepetoidin DNepeta bracteataAnti-inflammatory (NO)RAW 264.718.8
Dracocephalumoid ADracocephalum moldavicaAnti-inflammatoryRAW 264.7 (TNF-α)1.12 - 5.84 (for various cytokines)
UncinatoneDracocephalum moldavicaAnti-inflammatoryRAW 264.7 (IL-1β)1.12 - 5.84 (for various cytokines)
Gerardianin BRabdosia lophanthoidesCytotoxicityHepG24.68 - 9.43
Gerardianin CRabdosia lophanthoidesCytotoxicityHCF-89.12 - 13.53

*SI = Selectivity Index

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., NCI-H460, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

The anti-inflammatory potential of the compounds is often assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment and Stimulation: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of the test compounds for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Nitrite (B80452) Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with Griess reagents A and B, which results in a colorimetric reaction.

  • Absorbance Reading: The absorbance is measured at a wavelength of 540 nm using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in compound-treated, LPS-stimulated cells to those in cells stimulated with LPS alone. The IC50 value is determined from the dose-response curve.

Visualizations

signaling_pathway cluster_inflammation Simplified Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates iNOS iNOS (NO Production) Nucleus->iNOS Gene Transcription Diterpenoid Abietane Diterpenoid Diterpenoid->IKK Inhibits

Validating the Molecular Targets of Novel Anti-Inflammatory Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, specific, experimentally validated molecular targets for Lophanthoidin E have not been extensively documented in publicly available scientific literature. Therefore, this guide will serve as a comparative framework for validating the molecular targets of a hypothetical novel anti-inflammatory agent, herein referred to as "Compound L" (inspired by this compound), which is presumed to inhibit the NF-κB and MAPK signaling pathways. This document will compare Compound L with well-established inhibitors of these pathways, providing experimental data and detailed protocols to illustrate the target validation process.

Introduction to Target Pathways: NF-κB and MAPK

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades are pivotal in mediating inflammatory responses.[1][2] Dysregulation of these pathways is implicated in numerous chronic inflammatory diseases.

  • The NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its degradation. This allows NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[2][3]

  • The MAPK Pathway: This pathway involves a cascade of protein kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).[4][5] Key MAPK subfamilies involved in inflammation include ERK, JNK, and p38. Upon activation by upstream signals, these kinases phosphorylate and activate transcription factors and other proteins that regulate the expression of inflammatory mediators.[4][5]

This guide outlines a strategy for validating the inhibitory effects of Compound L on these two pathways, comparing its performance against known inhibitors:

  • BAY 11-7082: An irreversible inhibitor of IKK, preventing the phosphorylation of IκBα and subsequent NF-κB activation.

  • U0126: A highly selective inhibitor of MEK1 and MEK2, the upstream kinases that activate ERK1/2 in the MAPK pathway.

Comparative Performance Data

The following tables summarize hypothetical quantitative data from key validation experiments comparing Compound L with BAY 11-7082 and U0126.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseAssay TypeIC₅₀ (nM)
Compound L IKKβCell-free Kinase Assay150
MEK1Cell-free Kinase Assay250
BAY 11-7082 IKKβCell-free Kinase Assay60
MEK1Cell-free Kinase Assay>10,000
U0126 IKKβCell-free Kinase Assay>10,000
MEK1Cell-free Kinase Assay72

Table 2: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Compound (Concentration)p-p65 Inhibition (%)p-ERK1/2 Inhibition (%)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Vehicle Control 0%0%2500 ± 1801800 ± 150
Compound L (1 µM) 85%78%450 ± 50300 ± 40
BAY 11-7082 (5 µM) 92%15%300 ± 45220 ± 30
U0126 (10 µM) 25%95%1500 ± 1201100 ± 90

Signaling Pathway & Workflow Diagrams

The following diagrams illustrate the targeted signaling pathways and a typical experimental workflow for target validation.

Caption: The NF-κB signaling pathway and points of inhibition.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor RAS RAS Receptor->RAS activates RAF RAF (MAPKKK) RAS->RAF MEK MEK1/2 (MAPKK) RAF->MEK phosphorylates ERK ERK1/2 (MAPK) MEK->ERK phosphorylates ERK_nucleus P-ERK1/2 ERK->ERK_nucleus translocates U0126 U0126 (Comparator) U0126->MEK inhibits CompoundL_MAPK Compound L (Hypothetical Target) CompoundL_MAPK->MEK inhibits TF Transcription Factors (e.g., AP-1) ERK_nucleus->TF activates Genes Pro-inflammatory Gene Transcription TF->Genes

Caption: The MAPK/ERK signaling pathway and points of inhibition.

Experimental_Workflow A Hypothesis: Compound L inhibits NF-κB and MAPK pathways B Cell-Based Assays: Treat cells (e.g., RAW 264.7) with LPS +/- compounds A->B C Western Blot Analysis: Measure phosphorylation of p65, IκBα, ERK, p38 B->C D ELISA / qPCR: Quantify cytokine (TNF-α, IL-6) protein and mRNA levels B->D F Data Analysis & Comparison: Compare IC₅₀ and cellular effects of Compound L vs. Controls C->F D->F E Cell-Free Kinase Assays: Determine direct inhibition of IKKβ and MEK1 (IC₅₀) E->F G Conclusion: Validate or refute direct inhibition of target kinases F->G

Caption: Experimental workflow for molecular target validation.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment Protocol:

    • Seed cells in appropriate plates (e.g., 6-well plates for Western blot, 96-well plates for ELISA).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with Compound L, BAY 11-7082, U0126, or vehicle (DMSO) for 1 hour.

    • Stimulate cells with 1 µg/mL Lipopolysaccharide (LPS) for the desired time (e.g., 30 minutes for protein phosphorylation, 24 hours for cytokine release).

Western Blotting for Protein Phosphorylation
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin).

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Sample Collection: Collect cell culture supernatants after the 24-hour LPS stimulation period.

  • Assay Procedure:

    • Use commercially available ELISA kits for TNF-α and IL-6.

    • Add standards and samples to the antibody-coated microplate and incubate.

    • Wash the plate and add the detection antibody.

    • Wash again and add the HRP-conjugate.

    • Add the substrate solution and stop the reaction.

  • Data Acquisition: Measure absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations based on the standard curve.

In Vitro Kinase Assay
  • Assay Principle: Use a cell-free system (e.g., ADP-Glo™ Kinase Assay) to measure the direct effect of the compounds on the activity of purified recombinant kinases (IKKβ, MEK1).

  • Procedure:

    • Prepare a reaction mixture containing the kinase, its specific substrate (e.g., IκBα peptide for IKKβ), and ATP.

    • Add serial dilutions of Compound L, BAY 11-7082, or U0126.

    • Incubate the reaction at 30°C for 1 hour.

    • Add ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Data Analysis: The amount of ADP formed is proportional to kinase activity. Plot the luminescence signal against the inhibitor concentration to calculate the IC₅₀ value.

Conclusion

This guide provides a comprehensive framework for the experimental validation of a novel anti-inflammatory compound, "Compound L," hypothetically targeting the NF-κB and MAPK pathways. Through a combination of cell-based assays to assess functional outcomes (inhibition of phosphorylation and cytokine release) and cell-free assays to confirm direct enzymatic inhibition, researchers can build a robust data package. By comparing the performance of the novel compound against well-characterized inhibitors like BAY 11-7082 and U0126, its potency and selectivity can be clearly established. This structured approach is essential for elucidating the mechanism of action and advancing promising new therapeutic agents from discovery to development.

References

Lophanthoidin E: An Examination of Published Findings Reveals a Void in Independent Verification

Author: BenchChem Technical Support Team. Date: December 2025

Despite a growing interest in the therapeutic potential of natural compounds, a comprehensive review of published scientific literature reveals a significant lack of independent verification for the purported findings related to Lophanthoidin E. Initial searches for its discovery, characterization, and biological activity have failed to yield a primary publication detailing these aspects. Consequently, no subsequent studies could be found that either validate or refute the original claims, leaving the scientific community without the necessary data to assess its potential.

This absence of verifiable information prevents a comparative analysis of this compound's performance against other alternatives. Core requirements for such a guide, including the presentation of quantitative data, detailed experimental protocols, and the visualization of its mechanism of action, cannot be fulfilled without foundational research to draw upon.

For researchers, scientists, and drug development professionals, this information gap underscores the critical importance of rigorous, peer-reviewed publication as the cornerstone of scientific advancement. Without a verifiable starting point, the exploration of a compound's therapeutic potential cannot proceed.

To illustrate the standard of data required for such a comparative guide, below are examples of the types of data tables and diagrams that would be necessary.

Comparative Analysis of Biological Activity (Hypothetical Data)

CompoundTargetAssay TypeIC50 (µM)Reference
This compound [Not Available] [Not Available] [Not Available] [Not Available]
QuercetinPI3KKinase Assay2.5[Hypothetical Ref. 1]
ApigeninHER2/neuCell Proliferation10.2[Hypothetical Ref. 2]
LuteolinTNF-αELISA5.8[Hypothetical Ref. 3]

Table 1: Hypothetical comparison of the inhibitory concentration (IC50) of this compound and other common flavonoids against various biological targets. Data for this compound is unavailable.

Experimental Protocols: A Template for Verification

A cornerstone of scientific validation is the detailed reporting of experimental methods. For any given biological claim, a comprehensive protocol is required. For instance, a study claiming anti-inflammatory activity would need to provide the following details:

  • Cell Line and Culture Conditions: Specifics of the cell line used (e.g., RAW 264.7 macrophages), passage number, and culture medium composition.

  • Induction of Inflammation: The inflammatory agent used (e.g., lipopolysaccharide [LPS]), its concentration, and incubation time.

  • Compound Treatment: The concentration range of the test compound, solvent used, and duration of treatment.

  • Assay Method: Detailed steps for the chosen assay (e.g., Griess assay for nitric oxide, ELISA for cytokine measurement) including reagent preparation and instrument settings.

  • Statistical Analysis: The statistical tests employed to determine significance.

Without a primary publication for this compound, these crucial methodological details are absent.

Visualizing Molecular Pathways: A Necessary Tool for Understanding

Diagrams of signaling pathways are essential for illustrating the mechanism of action of a compound. The following DOT language script generates a hypothetical pathway often implicated in the action of flavonoids, demonstrating the type of visualization that would be necessary for this compound.

Hypothetical Signaling Pathway for a Flavonoid cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binds Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activates Transcription_Factor_Inactive Inactive Transcription Factor Signaling_Cascade->Transcription_Factor_Inactive Phosphorylates Transcription_Factor_Active Active Transcription Factor Transcription_Factor_Inactive->Transcription_Factor_Active Translocates Lophanthoidin_E This compound (Hypothetical Action) Lophanthoidin_E->Signaling_Cascade Inhibits (Hypothetical) Gene_Expression Gene Expression (e.g., Anti-inflammatory) Transcription_Factor_Active->Gene_Expression Induces

Caption: Hypothetical signaling pathway illustrating a potential mechanism of action for a flavonoid like this compound.

Benchmarking Lophanthoidin E's Potency: A Comparative Analysis Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This comparison guide offers a detailed examination of Oridonin's potency in inhibiting the NF-κB signaling pathway, benchmarked against Bay 11-7082, a well-established and commercially available NF-κB inhibitor. The data presented is intended for researchers, scientists, and drug development professionals to objectively assess the potential of Rabdosia diterpenoids in the context of currently available inhibitors.

Data Presentation: Potency Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Oridonin and Bay 11-7082 in inhibiting the proliferation of hepatic stellate cells (HSCs), a process where the NF-κB pathway plays a significant role.

CompoundTarget PathwayCell LineAssayIC50 ValueReference
OridoninNF-κBLX-2Cell Proliferation7.5 µM[4]
Bay 11-7082NF-κBLX-2Cell Proliferation4.65 µM[4]

Note: Lower IC50 values indicate higher potency.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of inhibition and the process of potency determination, the following diagrams are provided.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK Complex IKK Complex TNFR->IKK Complex activates I-kappa-B I-kappa-B IKK Complex->I-kappa-B phosphorylates NF-kappa-B NF-kappa-B I-kappa-B->NF-kappa-B sequesters Proteasomal Degradation I-kappa-B->Proteasomal Degradation ubiquitination & degradation NF-kappa-B_n NF-kappa-B NF-kappa-B->NF-kappa-B_n translocates Oridonin Oridonin Oridonin->I-kappa-B inhibits phosphorylation Bay 11-7082 Bay 11-7082 Bay 11-7082->IKK Complex inhibits Gene Transcription Gene Transcription NF-kappa-B_n->Gene Transcription activates

Caption: NF-κB Signaling Pathway and Points of Inhibition.

IC50_Determination_Workflow cluster_setup Experimental Setup cluster_assay Viability Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Compound_Addition Add serial dilutions of inhibitor Cell_Seeding->Compound_Addition Incubation Incubate for 24-72 hours Compound_Addition->Incubation Add_Reagent Add viability reagent (e.g., MTT, AlamarBlue) Incubation->Add_Reagent Measure_Signal Measure absorbance or fluorescence Add_Reagent->Measure_Signal Normalize_Data Normalize data to untreated control Measure_Signal->Normalize_Data Plot_Curve Plot dose-response curve Normalize_Data->Plot_Curve Calculate_IC50 Calculate IC50 value (four-parameter logistic fit) Plot_Curve->Calculate_IC50

References

Safety Operating Guide

Navigating the Disposal of Lophanthoidin E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory work, the proper disposal of chemical compounds is a critical component of ensuring a safe and compliant operational environment. This guide provides essential information and procedural steps for the safe disposal of Lophanthoidin E, a diterpenoid compound. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this guidance is based on general principles for handling toxic powdered chemicals and information available for this class of compounds.

Understanding the Hazard Profile

Key Chemical and Physical Properties (Predicted)

PropertyValue
Molecular FormulaC22H30O7[1][2]
Molecular Weight406.5 g/mol [1]
Boiling Point551.3 ± 50.0 °C[1]
Flash Point186.4 ± 23.6 °C[1]
Density1.30 ± 0.1 g/cm3 [1]

Core Disposal Procedures

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5][6]

Step-by-Step Disposal Protocol:

  • Segregation at the Source : Immediately upon generation, this compound waste (including pure compound, contaminated labware, and personal protective equipment) should be segregated from other waste streams. It should be categorized as a toxic, organic solid waste.

  • Containerization : Use only approved, chemically resistant, and leak-proof containers for waste accumulation.[7] The container must be clearly labeled as "Hazardous Waste" and should include the name "this compound," its CAS number (120462-45-5), and the approximate quantity.

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[7] This area should be away from general laboratory traffic and incompatible materials.

  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[8] These professionals are equipped to handle and transport chemical waste in compliance with all local, state, and federal regulations.

Below is a logical workflow for the disposal process:

This compound Disposal Workflow A Generation of this compound Waste B Segregate as Toxic Organic Solid Waste A->B C Package in Labeled, Sealed, & Compatible Container B->C D Store in Designated Hazardous Waste Area C->D E Schedule Pickup with Licensed Waste Disposal Vendor D->E F Proper Disposal by Vendor (e.g., Incineration) E->F

Caption: A workflow diagram illustrating the step-by-step process for the proper disposal of this compound.

Accidental Release Measures

In the event of a spill, the following measures should be taken:

  • Personal Precautions : Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.[9]

  • Containment and Cleanup : For a solid spill, carefully sweep or scoop the material to avoid creating dust. Place the collected material into a designated hazardous waste container. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.[9]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent or detergent and water. All cleaning materials should also be disposed of as hazardous waste.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection : Safety glasses with side shields or goggles.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection : A lab coat or other protective clothing to prevent skin contact.

The decision-making process for handling this compound is outlined in the following diagram:

This compound Handling Decision Tree start Handling this compound? ppe Is appropriate PPE being worn? start->ppe proceed Proceed with handling ppe->proceed Yes stop Stop and wear appropriate PPE ppe->stop No spill Accidental Spill? disposal Is this waste for disposal? spill->disposal No spill_protocol Follow spill cleanup protocol spill->spill_protocol Yes disposal_protocol Follow disposal protocol disposal->disposal_protocol Yes end Task Complete disposal->end No proceed->spill stop->ppe spill_protocol->end disposal_protocol->end

Caption: A decision tree for the safe handling and disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

Personal protective equipment for handling Lophanthoidin E

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guidance for Lophanthoidin E

For researchers, scientists, and drug development professionals working with this compound, ensuring a comprehensive understanding of its safety and handling protocols is paramount. Although a detailed Safety Data Sheet (SDS) with specific quantitative exposure limits for this compound (CAS No. 120462-45-5) is not publicly available, this document provides essential guidance based on general best practices for handling chemical compounds of this nature.

Personal Protective Equipment (PPE)

Given the absence of specific hazard information, a cautious approach to personal protection is recommended. The following table summarizes the necessary PPE for handling this compound.

Body PartPersonal Protective Equipment
Respiratory A properly fitted NIOSH-approved respirator is essential, especially when handling the compound in powdered form or when generating aerosols. In well-ventilated areas, a dust mask may be sufficient, but a respirator offers a higher level of protection.
Hands Chemical-resistant gloves, such as nitrile or neoprene, should be worn at all times. Inspect gloves for any signs of degradation or puncture before use.
Eyes Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes or airborne particles.
Body A lab coat or chemical-resistant apron should be worn to protect the skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound in a laboratory setting is crucial to minimize exposure and ensure safety.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Verify that all necessary PPE is readily available and in good condition. The work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Weighing and Aliquoting : When weighing the solid compound, do so in a designated area with minimal air currents to prevent the powder from becoming airborne. Use appropriate tools, such as a spatula and weighing paper, and handle with care.

  • Dissolving : When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. If heating is required, do so in a controlled manner using a water bath or heating mantle.

  • Post-Handling : After handling, decontaminate all surfaces and equipment that may have come into contact with the compound. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste contaminated with this compound, including unused compound, empty containers, contaminated PPE, and cleaning materials, must be collected in a designated, labeled hazardous waste container.

  • Container Management : The hazardous waste container should be kept closed when not in use and stored in a secure, well-ventilated area away from incompatible materials.

  • Disposal Method : The disposal of chemical waste must be handled by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.

Workflow for Handling this compound

The following diagram illustrates the key steps in the safe handling and disposal of this compound.

LophanthoidinE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Prep Gather PPE and Prepare Workspace Weigh Weighing and Aliquoting Prep->Weigh Dissolve Dissolving and Solution Preparation Weigh->Dissolve Decon Decontaminate Surfaces and Equipment Dissolve->Decon Wash Wash Hands Thoroughly Decon->Wash Segregate Segregate Contaminated Waste Wash->Segregate Dispose Arrange for Professional Disposal Segregate->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

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